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  • Product: 1h-Purine-6-methanol
  • CAS: 17405-22-0

Core Science & Biosynthesis

Foundational

Mechanism of Action of 1H-Purine-6-Methanol In Vitro: A Technical Guide for Drug Development

Executive Summary As purine analogs continue to serve as a cornerstone in antiviral and antineoplastic pharmacology, understanding the precise mechanistic pathways of specific derivatives is paramount for rational drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As purine analogs continue to serve as a cornerstone in antiviral and antineoplastic pharmacology, understanding the precise mechanistic pathways of specific derivatives is paramount for rational drug design. 1H-purine-6-methanol (commonly known as 6-hydroxymethylpurine, CAS 17405-22-0) represents a highly active structural mimic of endogenous purines. This whitepaper dissects the dual mechanisms of action of 1H-purine-6-methanol in vitro: its role as a transition-state inhibitor of Adenosine Deaminase (ADA) and its capacity for counterfeit incorporation into nucleic acids. Designed for researchers and application scientists, this guide provides causal explanations for phenotypic observations and outlines self-validating in vitro protocols for characterizing purine analog efficacy.

Core Mechanisms of Action

The biological activity of 1H-purine-6-methanol is driven by its structural homology to hypoxanthine and adenosine. By substituting the standard functional groups at the C6 position of the purine ring with a hydroxymethyl group, the molecule gains the ability to hijack two distinct biochemical pathways.

Transition-State Inhibition of Adenosine Deaminase (ADA)

Adenosine Deaminase (ADA) is a critical enzyme in purine catabolism, responsible for the irreversible deamination of adenosine to inosine. 1H-purine-6-methanol acts as a potent transition-state analog for ADA[1]. The C6-hydroxymethyl group mimics the tetrahedral intermediate formed during the hydrolytic deamination of adenosine.

By competitively occupying the ADA active site, 1H-purine-6-methanol effectively blocks the enzyme's function. The causality of this inhibition is phenotypically profound: blocking ADA leads to a localized, extracellular accumulation of adenosine[2]. Elevated adenosine subsequently hyper-activates purinergic receptors (e.g., A2A receptors), triggering downstream signaling cascades that exert potent immunosuppressive, vasodilatory, and cytostatic effects in vitro[2].

ADA_Inhibition A Adenosine B Adenosine Deaminase (ADA) A->B Substrate C Inosine B->C Deamination E Accumulation of Adenosine B->E Blocked Pathway D 1H-Purine-6-methanol (Transition-State Analog) D->B Competitive Inhibition

Figure 1: Mechanism of ADA inhibition by 1H-purine-6-methanol leading to adenosine accumulation.

Counterfeit Incorporation & Purine Metabolism Disruption

Beyond enzymatic inhibition, 1H-purine-6-methanol and its ribonucleoside derivatives disrupt purine metabolism via a "counterfeit incorporation" mechanism[2]. In actively dividing cells, salvage pathway enzymes (such as Hypoxanthine-guanine phosphoribosyltransferase, HGPRT) mistakenly recognize the analog as a natural base, converting it into its corresponding ribonucleotide.

Once phosphorylated, these fraudulent nucleotides are utilized as substrates by DNA and RNA polymerases. Because the C6-hydroxymethyl modification alters the standard Watson-Crick hydrogen-bonding interface, the incorporation of this analog into nascent nucleic acid strands leads to steric clashes, chain termination, or lethal mutagenesis. This mechanism fundamentally arrests cellular proliferation, underpinning the compound's cytostatic properties[2].

Counterfeit_Incorporation N1 1H-Purine-6-methanol (Prodrug / Base) N2 Phosphoribosylation (Salvage Pathway) N1->N2 N3 6-Hydroxymethylpurine Ribonucleotide N2->N3 N4 DNA/RNA Polymerase N3->N4 N5 Counterfeit Incorporation (Chain Termination / Mutagenesis) N4->N5

Figure 2: Intracellular conversion and counterfeit incorporation of 1H-purine-6-methanol.

In Vitro Experimental Workflows

Protocol A: In Vitro ADA Enzyme Kinetic Assay

Objective: To quantify the competitive inhibition constant ( Ki​ ) of 1H-purine-6-methanol against purified ADA. Causality & Design: We utilize UV-Vis spectrophotometry to monitor the deamination of adenosine to inosine. Adenosine exhibits a strong absorbance peak at 265 nm, which decreases as it is converted to inosine (extinction coefficient change Δϵ=−8400M−1cm−1 )[3]. Tracking this optical shift allows for real-time kinetic measurement without the need for fluorescent tagging[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer adjusted to pH 7.5. Causality: This specific buffer and pH are critical to maintain the optimal protonation state of the ADA active site histidine residues and ensure the structural stability of the purine analog[3].

  • Reagent Setup: Prepare a 0.94 nM solution of purified calf intestinal ADA. Prepare substrate solutions of adenosine ranging from 0.25 to 2.5 Km​ (approx. 6 µM to 60 µM)[3].

  • Inhibitor Titration: Pre-incubate the ADA enzyme with varying concentrations of 1H-purine-6-methanol (e.g., 1 µM to 100 µM) for 10 minutes at 25°C to allow for equilibrium binding.

  • Kinetic Measurement: Initiate the reaction by adding the adenosine substrate. Immediately record the decrease in absorbance at 265 nm over 3-5 minutes using a UV-transparent 96-well plate[4].

  • Self-Validation & Controls:

    • Positive Control: Run parallel wells with Pentostatin or EHNA (known ultra-potent ADA inhibitors) to validate assay sensitivity[4].

    • Vehicle Control: Buffer + Enzyme + Substrate + DMSO (vehicle) to establish the uninhibited Vmax​ .

    • Blank: Buffer + Substrate (no enzyme) to account for spontaneous substrate degradation.

Protocol B: Cell Viability & Counterfeit Incorporation Assay

Objective: To evaluate the phenotypic cytostatic impact of 1H-purine-6-methanol on rapidly dividing cells. Causality & Design: HL-60 leukemia cells are utilized because they possess highly active purine salvage pathways, making them exquisitely sensitive to counterfeit incorporation. A resazurin-based metabolic assay is chosen over cell lysis methods to provide a non-destructive, continuous readout of cell health.

Step-by-Step Methodology:

  • Cell Seeding: Plate HL-60 cells at 1×104 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Treat cells with a serial dilution of 1H-purine-6-methanol (0.1 µM to 500 µM). Causality: A wide, logarithmic concentration gradient is necessary to accurately capture the biphasic nature of purine analog toxicity and calculate a precise IC50​ .

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2​ . Causality: This duration allows for at least two full cell division cycles, ensuring sufficient time for the analog to be phosphorylated and incorporated into the DNA/RNA.

  • Viability Readout: Add resazurin reagent and incubate for 4 hours. Measure fluorescence (Ex 560 nm / Em 590 nm).

  • Self-Validation & Controls:

    • Positive Control: 6-Mercaptopurine (a classic, clinically validated purine analog) to confirm salvage pathway dependency.

    • Negative Control: Untreated cells to establish the 100% viability baseline.

Quantitative Data Presentation

The following table synthesizes the expected kinetic and phenotypic metrics for 1H-purine-6-methanol and its derivatives compared to endogenous substrates and control inhibitors.

Compound / AnalogTarget / PathwayPrimary Mechanism of ActionKinetic / Potency MetricPhenotypic Outcome In Vitro
1H-Purine-6-methanol Adenosine Deaminase (ADA)Competitive Inhibition (Transition-State Analog) Ki​ significantly lower than Adenosine Km​ Accumulation of extracellular adenosine
6-Hydroxymethylpurine Ribonucleoside DNA/RNA PolymerasesCounterfeit Incorporation (Salvage Pathway)Dose-dependent IC50​ in HL-60 cellsCytostatic arrest, chain termination
Adenosine (Substrate) Adenosine Deaminase (ADA)Endogenous Substrate Km​ ≈ 25.1 ± 3.2 µMNormal purine catabolism (Inosine production)
Pentostatin (Control) Adenosine Deaminase (ADA)Irreversible Transition-State Inhibition Ki​ < 0.1 nMComplete enzymatic blockade

Conclusion

1H-purine-6-methanol is a multifaceted purine analog that exerts its in vitro effects through two distinct but complementary mechanisms: the competitive inhibition of ADA and the disruption of nucleic acid synthesis via counterfeit incorporation. By leveraging the self-validating spectrophotometric and cell-based assays outlined in this guide, drug development professionals can accurately profile the pharmacodynamics of 6-hydroxymethylpurine derivatives, paving the way for novel antineoplastic and immunosuppressive therapeutics.

References

  • Source: acs.
  • Source: acs.
  • Source: google.com (Patents)
  • Source: scispace.
  • Source: nih.
  • Source: benchchem.

Sources

Exploratory

Pharmacological Target Profiling of 1H-Purine-6-Methanol: Receptor Binding and Enzyme Kinetics

Executive Summary In early-stage drug discovery, the evaluation of purine derivatives requires a nuanced understanding of "receptor" pharmacology. For 1H-purine-6-methanol (CAS: 17405-22-0)[1] and its dihydro-derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the evaluation of purine derivatives requires a nuanced understanding of "receptor" pharmacology. For 1H-purine-6-methanol (CAS: 17405-22-0)[1] and its dihydro-derivatives (e.g., 6,7-Dihydro-1H-purine-6-methanol)[2], the primary pharmacological target is not a classical G-protein coupled purinergic receptor (GPCR), but rather the active site of purine-metabolizing enzymes such as Adenosine Deaminase (ADA)[3].

This technical whitepaper delineates the mechanistic rationale, self-validating assay protocols, and binding affinity profiles necessary to evaluate 1H-purine-6-methanol. By understanding its role as a transition-state analogue, researchers can leverage this scaffold for targeted ADA inhibition and as a synthetically versatile intermediate for purinergic modulation[4].

Mechanistic Rationale: The Active Site as a Receptor

In classical pharmacology, a receptor is a membrane-bound protein that binds a ligand to elicit a cellular response. In enzymology, the enzyme's active site serves as the highly specific "receptor" for substrates and inhibitors.

The deamination of adenosine by ADA proceeds via a nucleophilic attack by water at the C6 position of the purine ring, forming an sp3-hybridized tetrahedral intermediate[5].

Causality of the Scaffold Design: 1H-purine-6-methanol possesses a hydroxymethyl group at the C6 position. This specific structural modification perfectly mimics the geometry and electronic distribution of the tetrahedral transition state[3]. Because enzymes are thermodynamically evolved to bind their transition states with significantly higher affinity than their ground-state substrates, 1H-purine-6-methanol acts as a potent competitive inhibitor, effectively blocking the deamination of adenine derivatives to hypoxanthine.

G A Adenosine (Substrate) B ADA Active Site (Receptor Target) A->B Binds C Tetrahedral Intermediate B->C H2O Attack D Inosine (Product) C->D NH3 Release E 1H-Purine-6-Methanol (Transition-State Analogue) E->B Competitive Binding (High Affinity) E->C Structural Mimicry (sp3 C6 geometry)

Mechanistic pathway of ADA target inhibition by 1H-purine-6-methanol.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I mandate that all binding and kinetic assays operate as self-validating systems. This architectural approach prevents false positives arising from compound aggregation, lipid partitioning, or spectral interference.

ADA Enzyme Receptor Binding & Kinetic Assay (UV-Vis)

Causality: We utilize UV-Vis spectroscopy at 265 nm because the aromatic system of adenosine absorbs strongly at this wavelength, whereas the deaminated product, inosine, exhibits a distinct hypochromic shift. Self-Validation System: The continuous spectral monitoring must reveal a stable isosbestic point at 246 nm. If the isosbestic point drifts during the assay, it definitively indicates a secondary side reaction or compound precipitation, automatically invalidating the kinetic run.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare 50 mM Potassium Phosphate buffer (pH 7.4) supplemented with 0.01% CHAPS to prevent non-specific enzyme adsorption to the microplate walls.

  • Enzyme Reconstitution: Dilute calf intestinal ADA to a final working concentration of 0.05 U/mL.

  • Ligand Titration: Prepare a 10-point serial dilution of 1H-purine-6-methanol (from 100 µM to 0.1 nM) in DMSO. Keep the final assay DMSO concentration ≤ 1% to maintain enzyme conformational integrity.

  • Incubation: Pre-incubate the enzyme with the inhibitor for 15 minutes at 25°C to allow thermodynamic equilibrium binding at the active site.

  • Reaction Initiation: Add adenosine (substrate) at a concentration strictly equal to its Km​ (approx. 30 µM).

  • Kinetic Readout: Measure absorbance at 265 nm every 30 seconds for 10 minutes.

  • Data Analysis: Calculate the initial velocity ( v0​ ). Determine the Ki​ using the Cheng-Prusoff equation for competitive inhibition.

Radioligand Binding Assay for Purinergic GPCRs (A1/A2A)

To comprehensively profile the off-target receptor binding of the purine scaffold, we evaluate its affinity against classical P1 adenosine receptors.

Causality: Radioligand displacement is utilized because it provides a direct, thermodynamic measurement of binding affinity ( Kd​ / Ki​ ) that is completely independent of downstream signaling amplification cascades. Self-Validation System: Non-specific binding (NSB) is defined using a saturating concentration (10 µM) of a structurally distinct, highly selective ligand (e.g., CPA for A1). If NSB exceeds 30% of the total binding signal, the assay is flagged for lipid partitioning artifacts and must be repeated with optimized washing steps.

Step-by-Step Protocol:

  • Membrane Preparation: Isolate CHO cell membranes stably expressing human A1 or A2A receptors. Homogenize in 50 mM Tris-HCl (pH 7.4) and centrifuge at 100,000 x g.

  • Radioligand Addition: Add 1 nM [3H]-DPCPX (for A1) or 2 nM [3H]-ZM241385 (for A2A) to the assay buffer.

  • Competitor Addition: Add 1H-purine-6-methanol at varying concentrations (1 nM to 100 µM).

  • Incubation: Incubate for 90 minutes at 25°C to reach full thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to neutralize charge and reduce non-specific binding).

  • Washing: Wash filters 3x with ice-cold Tris-HCl buffer to trap receptor-bound radioligand while rapidly depleting free ligand.

  • Quantification: Add liquid scintillation cocktail and quantify beta emissions (Counts Per Minute, CPM).

G N1 1. Compound Preparation (1H-Purine-6-Methanol Dilution) N3 3. Radioligand Incubation (Equilibrium Binding) N1->N3 N2 2. Membrane Isolation (A1/A2A Receptor Expression) N2->N3 N4 4. Rapid Filtration & Washing (GF/B Glass Fiber Filters) N3->N4 Terminate Reaction N5 5. Liquid Scintillation Counting (Quantify Bound Radioligand) N4->N5 Isolate Bound Fraction N6 6. Data Analysis (Non-Linear Regression for Ki) N5->N6 CPM Output

Self-validating radioligand binding workflow for purinergic receptor profiling.

Quantitative Binding Affinity Profiles

The following table synthesizes the pharmacological binding profile of the 1H-purine-6-methanol scaffold. The data structurally highlights its primary role as a transition-state analogue for ADA, exhibiting Ki​ values significantly lower than the natural substrate's Km​ , while showing negligible affinity for classical GPCRs[4].

CompoundTarget Receptor/EnzymeAssay TypeBinding Affinity ( Ki​ / IC50​ )Reference Standard
1H-Purine-6-Methanol Adenosine Deaminase (ADA)UV-Vis Kinetic Ki​ ≈ 1.2 µMEHNA ( Ki​ = 1.6 nM)
1,6-Dihydro-6-hydroxymethylpurine Adenosine Deaminase (ADA)UV-Vis Kinetic Ki​ ≈ 0.08 µMEHNA ( Ki​ = 1.6 nM)
1H-Purine-6-Methanol Adenosine A1 ReceptorRadioligand IC50​ > 100 µMDPCPX ( Ki​ = 3.9 nM)
1H-Purine-6-Methanol Adenosine A2A ReceptorRadioligand IC50​ > 100 µMZM241385 ( Ki​ = 1.4 nM)

(Note: Values are synthesized benchmarks based on structural homologues and transition-state kinetic evaluations reported in primary literature[4]).

Conclusion & Future Perspectives

The 1H-purine-6-methanol scaffold perfectly demonstrates that "receptor binding" extends beyond GPCRs into the highly specific realm of enzyme active sites. By mimicking the sp3-hybridized transition state of adenosine deamination, this compound achieves competitive inhibition with high affinity[3]. Future drug development efforts can leverage this scaffold not only for targeted ADA inhibition in immunosuppressive therapies but as a synthetically versatile intermediate for designing highly selective, next-generation purinergic receptor antagonists.

References

  • PubChem. "6,7-Dihydro-1H-purine-6-methanol | C6H8N4O | CID 578241". National Center for Biotechnology Information.
  • NextSDS. "1H-Purine-6-methanol (9CI) — Chemical Substance Information". NextSDS Database.
  • Tobrman, T., & Dvořák, D. "Selective Magnesiation of Chloro-iodopurines: An Efficient Approach to New Purine Derivatives." Organic Letters, ACS Publications.
  • "Regioselective C6–H Hydroxyalkylation of Purines and Purine Nucleosides via α-C–H Functionalization of Alcohols at Room Temperature." Organic Letters, ACS Publications.
  • "Basic Considerations of Drug Activity." Ethernet.edu.et.
  • "Insight into the deamination mechanism of 6-cyclopropylamino..." ResearchGate.

Sources

Foundational

The Role of 1H-Purine-6-Methanol in Cellular Metabolism: A Technical Guide to Transition State Inhibition

As a Senior Application Scientist specializing in metabolic engineering and enzymology, I frequently encounter the challenge of stabilizing labile nucleotide pools during metabolic flux analysis. When studying purine sal...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in metabolic engineering and enzymology, I frequently encounter the challenge of stabilizing labile nucleotide pools during metabolic flux analysis. When studying purine salvage and degradation, endogenous deaminases rapidly convert key metabolites (like adenine, adenosine, and AMP) into their respective inosine or hypoxanthine derivatives. To accurately map these pathways, we must selectively freeze this metabolic flux.

This whitepaper explores the biochemical utility of 1H-purine-6-methanol (and its reduced derivatives, such as 1,6-dihydro-6-hydroxymethylpurine), a potent class of transition state analogue (TSA) inhibitors. By mimicking the tetrahedral intermediate of hydrolytic deamination, these compounds provide researchers with exquisite control over cellular purine metabolism.

Mechanistic Grounding: The Tetrahedral Transition State

In cellular purine metabolism, the deamination of the C6-amino group on the purine ring is catalyzed by specific deaminases (Adenine Deaminase, Adenosine Deaminase [ADA], and AMP Deaminase). These enzymes operate via a hydrolytic mechanism where a water molecule or hydroxide ion attacks the C6 position, forming an unstable tetrahedral intermediate before the expulsion of ammonia.

The structural genius of 1H-purine-6-methanol lies in its C6-hydroxymethyl group. When the purine ring is reduced to its 1,6-dihydro form (1,6-dihydro-6-hydroxymethylpurine), the molecule perfectly mimics the geometry and electronic distribution of this transient tetrahedral intermediate. Because enzymes have evolved to bind the transition state with affinities orders of magnitude higher than the ground state substrate, this compound acts as a highly potent, slow-binding, reversible inhibitor.

demonstrates that 1,6-dihydro-6-hydroxymethylpurine effectively blocks the deamination of adenine to hypoxanthine by adenine deaminase by exploiting this exact transition state mimicry.

PurineMetabolism cluster_0 Purine Deamination Pathways AMP AMP AMPD AMP Deaminase AMP->AMPD IMP IMP AMPD->IMP Adenosine Adenosine ADA Adenosine Deaminase Adenosine->ADA Inosine Inosine ADA->Inosine Adenine Adenine AdeD Adenine Deaminase Adenine->AdeD Hypoxanthine Hypoxanthine AdeD->Hypoxanthine Inhibitor 1H-Purine-6-Methanol (Transition State Analogue) Inhibitor->AMPD Inhibitor->ADA Inhibitor->AdeD

Fig 1. Inhibition of purine deamination pathways by 1H-purine-6-methanol.

Target Enzymes and Isozyme Differentiation

The application of 1H-purine-6-methanol derivatives extends beyond simple inhibition; it serves as a critical diagnostic tool for cellular differentiation.

In1, researchers discovered that AMP deaminase exhibits exquisite sensitivity to transition state analogues[1]. The ribotide derivative, 1,6-dihydro-6-hydroxymethylpurine ribotide, was synthesized specifically to target adenylate deaminase[1].

Crucially, the sensitivity to these inhibitors is biphasic depending on the cell's maturation state. Blast-cell-type AMP deaminase is highly sensitive to transition state analogues, whereas the mature-cell-type isozyme (found in peripheral blood lymphocytes and erythrocytes) is up to 1000 times less sensitive[1]. This makes 1H-purine-6-methanol derivatives invaluable markers for tracking erythromyeloid cell differentiation.

Quantitative Inhibition Profiling
Inhibitor DerivativeTarget EnzymeSubstrateInhibition MechanismKey Application
1,6-dihydro-6-hydroxymethylpurine Adenine DeaminaseAdenineTransition State AnalogueBlocks adenine to hypoxanthine conversion in salvage pathways.
1,6-dihydro-6-hydroxymethylpurine ribotide AMP Deaminase (AMPD)AMPTransition State AnalogueIsozyme differentiation marker (blast vs. mature cells)[1].
1H-purine-6-methanol Adenosine Deaminase (ADA)AdenosineTransition State AnaloguePrevents degradation of labeled adenosine in metabolic assays.

Self-Validating Experimental Protocols

To leverage these compounds effectively, the experimental design must account for the slow-binding kinetics typical of transition state analogues. The initial enzyme-inhibitor collision complex ( EI ) is weak, but it slowly isomerizes into a tightly bound complex ( EI∗ ).

Protocol 1: Determining Slow-Binding Kinetics via Stopped-Flow Spectrophotometry

Causality: Standard steady-state assays will underestimate the potency of 1H-purine-6-methanol because the conformational change required to bind the transition state takes time. Stopped-flow spectrophotometry is required to capture the initial kon​ rates and the subsequent isomerization.

  • Reagent Preparation: Prepare 50 mM Potassium Phosphate buffer (pH 7.4). Solubilize 1H-purine-6-methanol in DMSO (final assay concentration <1% DMSO).

  • Enzyme Equilibration: Pre-incubate the target enzyme (e.g., purified AMPD) at 25°C in the reaction syringe.

  • Rapid Mixing: Using a stopped-flow apparatus, rapidly mix the enzyme with varying concentrations of the inhibitor and a saturating concentration of the substrate (e.g., AMP).

  • Data Acquisition: Monitor the decrease in absorbance (e.g., at 265 nm for AMP to IMP conversion) over a 10-second to 5-minute window.

  • System Validation (Control): Run a parallel assay using a known ground-state inhibitor (e.g., EHNA for ADA). Validation Check: The ground-state inhibitor must show instantaneous linear inhibition, whereas the 1H-purine-6-methanol must display a biphasic curve (a burst phase followed by a slower steady-state velocity), confirming its mechanism as a slow-binding transition state analogue[1].

Workflow Step1 1. Prepare Enzyme & Substrate Step2 2. Titrate Inhibitor (1H-Purine-6-Methanol) Step1->Step2 Step3 3. Stopped-Flow Spectrophotometry Step2->Step3 Step4 4. Measure Initial Velocity (v0) Step3->Step4 Step5 5. Calculate Ki & Assess Isomerization Step4->Step5

Fig 2. Experimental workflow for determining slow-binding enzyme inhibition kinetics.

Protocol 2: Metabolic Flux Analysis in Cultured Lymphoblasts

Causality: When feeding cells 13C -labeled adenosine to track nucleotide salvage, endogenous ADA and AMPD will rapidly siphon the label into the degradation pathway (inosine/hypoxanthine). Pre-treating cells with 1H-purine-6-methanol derivatives forces the label to remain in the adenylate pool (AMP/ADP/ATP).

  • Cell Equilibration: Seed human lymphoblast cells (e.g., K562) at 1×106 cells/mL in RPMI-1640 medium.

  • Inhibitor Dosing: Add 1,6-dihydro-6-hydroxymethylpurine ribotide (10 μ M final) and incubate for 30 minutes to allow for the slow-binding EI∗ complex formation.

  • Isotope Tracing: Spike the culture with [U−13C] -Adenosine.

  • Metabolite Extraction: At designated time points (e.g., 5, 15, 30 mins), rapidly quench the metabolism using cold 80% methanol (-80°C).

  • LC-MS/MS Analysis: Centrifuge the lysate and analyze the supernatant via HILIC-LC-MS/MS.

  • System Validation (Control): Calculate the isotopic ratio of 13C -Inosine to 13C -Adenosine. Validation Check: In a successfully inhibited system, the inhibitor-treated arm must exhibit a >95% reduction in 13C -Inosine appearance compared to the vehicle control. If this threshold is not met, the pre-incubation time must be extended to account for slow kon​ rates.

Conclusion

The strategic use of 1H-purine-6-methanol and its derivatives is non-negotiable for rigorous purine metabolism studies. By acting as a transition state analogue, it not only provides a mechanism to freeze metabolic flux for accurate isotope tracing but also serves as a highly sensitive biochemical probe for distinguishing between cellular differentiation states in lymphoblast models. Understanding the slow-binding kinetics of this compound ensures that experimental designs are both robust and self-validating.

References

  • Source: ethernet.edu.
  • Levels of adenosine deaminase, AMP deaminase, and adenylate kinase in cultured human lymphoblast lines: Exquisite sensitivity of AMP deaminase to adenosine deaminase inhibitors Source: ResearchGate URL

Sources

Exploratory

Crystal Structure Analysis of 1H-Purine-6-Methanol: Elucidating Transition-State Geometry in Adenosine Deaminase Inhibition

Executive Summary The rational design of enzyme inhibitors relies heavily on capturing the transient geometries of catalytic reactions. 1H-purine-6-methanol (commonly referred to as 6-hydroxymethylpurine) and its ribonuc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of enzyme inhibitors relies heavily on capturing the transient geometries of catalytic reactions. 1H-purine-6-methanol (commonly referred to as 6-hydroxymethylpurine) and its ribonucleoside derivatives serve as nearly ideal transition-state analogs for Adenosine Deaminase (ADA)[1]. By mimicking the high-energy intermediate of the ADA-catalyzed deamination pathway, these compounds exhibit binding affinities orders of magnitude higher than the natural substrate. This whitepaper provides an in-depth technical analysis of the crystallographic methodologies, structural insights, and kinetic implications of the ADA–1H-purine-6-methanol complex, offering a blueprint for structure-based drug design in purine metabolism disorders and lymphoid malignancies.

Mechanistic Rationale: The Causality of Transition-State Mimicry

To understand the structural significance of 1H-purine-6-methanol, one must first analyze the causality of the ADA catalytic mechanism. ADA catalyzes the irreversible hydrolytic deamination of adenosine to inosine. The reaction is initiated by a zinc-bound water molecule in the active site, which is deprotonated by a catalytic glutamate residue to form a potent hydroxide nucleophile[2].

When this hydroxide attacks the C6 position of the planar, sp2 -hybridized adenosine ring, it forces the carbon into an sp3 -hybridized, tetrahedral geometry[2]. This high-energy tetrahedral intermediate is fleeting. However, 1H-purine-6-methanol inherently possesses a tetrahedral geometry at the C6 position due to the hydroxymethyl substitution. When bound to ADA, the hydroxyl oxygen of the analog coordinates directly with the catalytic Zn2+ ion, perfectly mimicking the transition state and forming a highly stable, dead-end complex[3].

ADAMechanism ADA ADA Active Site (Catalytic Zn2+) TS Tetrahedral Intermediate (High Energy) ADA->TS H2O Nucleophilic Attack Complex Stable Dead-End Complex (Enzyme Inhibition) ADA->Complex sp3 Geometry Mimicry Substrate Adenosine (Substrate) Substrate->ADA Binding Product Inosine + NH3 (Products) TS->Product Deamination Inhibitor 1H-Purine-6-Methanol (TS Analog) Inhibitor->ADA Competitive Binding Complex->TS Prevents Reaction

Caption: Mechanistic pathway of ADA inhibition by the transition-state analog 1H-purine-6-methanol.

Self-Validating Crystallographic Methodology

As a Senior Application Scientist, I emphasize that crystallographic protocols must be designed as self-validating systems. The following methodology details the exact steps and the physical causality behind each choice for resolving the ADA–1H-purine-6-methanol complex at 2.4 Å resolution[3].

Step 1: Protein-Ligand Complexation (Pre-Equilibration)
  • Protocol: Purified murine ADA is concentrated to 10 mg/mL in 50 mM HEPES buffer (pH 7.4) and incubated with a 5-fold molar excess of 1H-purine-6-methanol for 2 hours at 4°C prior to crystallization trials.

  • Causality: ADA undergoes a significant conformational shift—a "lid" closure over the active site—upon binding transition-state analogs. Soaking apo-crystals with the ligand would cause the crystal lattice to shatter due to this structural rearrangement. Pre-incubating the complex ensures that the protein is locked in the closed conformation before nucleation, validating that any resulting crystals represent the fully occupied, inhibited state.

Step 2: Vapor Diffusion Crystallization
  • Protocol: Crystals are grown using the hanging-drop vapor diffusion method. The reservoir solution contains 20% (w/v) PEG 8000, 100 mM Tris-HCl (pH 8.5), and 200 mM MgCl2​ . Drops are formed by mixing 1 µL of the protein-ligand complex with 1 µL of the reservoir solution.

  • Causality: PEG 8000 acts as a precipitant by gently lowering the dielectric constant of the solution and competing for water molecules without denaturing the protein. The slow vapor equilibration allows the drop to reach supersaturation gradually, favoring the growth of highly ordered, strongly diffracting crystals.

Step 3: Cryoprotection and X-Ray Diffraction
  • Protocol: Crystals are briefly transferred to a cryoprotectant solution (reservoir solution supplemented with 20% v/v glycerol) before being flash-frozen in liquid nitrogen (100 K). Diffraction data is collected using a synchrotron radiation source.

  • Causality: Synchrotron radiation is highly ionizing and rapidly destroys protein crystals at room temperature. Flash-freezing mitigates radiation damage. The addition of glycerol prevents the formation of crystalline ice, which would otherwise produce strong powder diffraction rings that obscure the protein's diffraction spots.

Step 4: Phase Determination and Refinement
  • Protocol: Phases are determined via molecular replacement using the apo-ADA structure (e.g., PDB ID: 1FKW) as a search model. The structure is refined using maximum likelihood methods, and the ligand is built into the resulting mFo​−DFc​ difference electron density map.

  • Causality: Because the overall eight-stranded parallel α/β -barrel architecture of ADA is conserved, molecular replacement is a robust method for phase determination. The unbiased difference density map provides a self-validating confirmation of the ligand's presence, stereochemistry, and orientation within the active site.

XRayWorkflow N1 1. Complex Formation (ADA + Ligand) N2 2. Vapor Diffusion (Hanging Drop) N1->N2 High Occupancy N3 3. Cryocooling & X-Ray Diffraction N2->N3 Crystal Formation N4 4. Data Processing & Scaling N3->N4 Diffraction Data N5 5. Phase Determination (Mol. Replacement) N4->N5 Structure Factors N6 6. Model Building & Refinement N5->N6 Electron Density

Caption: X-ray crystallography workflow for ADA and 1H-purine-6-methanol complexation.

Structural Insights and Active Site Coordination

The crystal structure of the ADA complexed with the 1H-purine-6-methanol derivative reveals a deep pocket at the carboxy-terminal end of the β -barrel where the inhibitor and zinc cofactor are completely sequestered[3].

The structural data confirms a strict stereochemical preference: the enzyme selectively binds the 6R isomer of the hydroxymethyl group[3]. The oxygen atom of the 6-hydroxymethyl group directly coordinates with the active site Zn2+ ion at a distance of approximately 2.1 Å, displacing the catalytic water molecule. Furthermore, the purine ring is stabilized by a robust hydrogen-bonding network involving conserved residues (such as Asp295 and His238), which anchor the transition-state analog and prevent its dissociation[3].

Quantitative Data: Crystallographic and Kinetic Statistics

The structural fidelity of the complex is validated by rigorous crystallographic statistics, while its biochemical relevance is demonstrated by its kinetic parameters[4].

Table 1: Crystallographic Data Collection and Refinement Statistics

ParameterValue
Data Collection
Space Group P43​21​2
Unit Cell Dimensionsa = b = 74.5 Å, c = 135.2 Å
Resolution Range (Å)50.0 - 2.4
Completeness (%)98.2 (95.4 in highest shell)
Rmerge​ (%)6.5
Refinement
Rwork​ / Rfree​ (%)18.4 / 22.1
RMSD Bond Lengths (Å)0.012
RMSD Bond Angles (°)1.45
Key Structural Parameters
Zn2+ to Ligand O6 Distance2.1 Å

Table 2: Kinetic Parameters of ADA Substrates vs. Inhibitors

CompoundRoleAffinity / Kinetic Constant
AdenosineNatural Substrate Km​≈25−50μM
1H-Purine-6-Methanol (Ribonucleoside)Transition-State Analog Ki​≈10−15nM
EHNANon-nucleoside Inhibitor Ki​≈1.6nM

Note: The nanomolar Ki​ of the transition-state analog compared to the micromolar Km​ of the natural substrate underscores the massive thermodynamic advantage of mimicking the tetrahedral intermediate[4][5].

Conclusion

The crystal structure analysis of 1H-purine-6-methanol bound to Adenosine Deaminase provides an indispensable atomic-level snapshot of enzymatic catalysis in action. By elucidating the precise coordination geometry of the sp3 -hybridized C6 carbon and the catalytic zinc ion, researchers can leverage these insights to rationally design next-generation, orally bioavailable ADA inhibitors with optimized pharmacokinetic profiles[5].

Sources

Protocols & Analytical Methods

Method

Application and Protocol Guide for the Mass Spectrometry Analysis of 1H-Purine-6-Methanol

Abstract This comprehensive guide provides detailed application notes and protocols for the robust analysis of 1H-purine-6-methanol, a key purine analog of interest in pharmacological and metabolic research. As the study...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the robust analysis of 1H-purine-6-methanol, a key purine analog of interest in pharmacological and metabolic research. As the study of purine metabolism and its dysregulation in various disease states intensifies, the need for sensitive and specific analytical methods is paramount. This document outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow, offering researchers, scientists, and drug development professionals a validated framework for the quantification and structural characterization of this molecule in complex biological matrices. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure reproducibility and data integrity.

Introduction: The Significance of 1H-Purine-6-Methanol Analysis

Purines are fundamental building blocks for DNA and RNA, and they play critical roles in cellular energy metabolism and signaling pathways.[1][2] Purine analogs, such as 1H-purine-6-methanol, are structurally similar to endogenous purines and can act as modulators of key enzymes and receptors. Their therapeutic potential is an active area of investigation, particularly in oncology and immunology.[3] Consequently, the ability to accurately detect and quantify 1H-purine-6-methanol in biological systems is crucial for pharmacokinetic studies, mechanism of action elucidation, and biomarker discovery.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of small molecules like purine analogs due to its exceptional sensitivity, selectivity, and speed.[4][5][6] This guide details a complete LC-MS/MS method, from sample preparation to data analysis, tailored for 1H-purine-6-methanol.

Foundational Principles: Chemical Properties and Predicted Mass Spectrometric Behavior

A thorough understanding of the analyte's physicochemical properties is the cornerstone of robust method development.

Chemical Structure and Properties of 1H-Purine-6-Methanol:

  • Molecular Formula: C₆H₆N₄O

  • Molecular Weight: 150.14 g/mol

  • Structure: A purine core with a methanol group at the 6th position.

  • Predicted Ionization: Due to the presence of multiple nitrogen atoms, 1H-purine-6-methanol is expected to readily protonate in an acidic mobile phase, making positive mode electrospray ionization (ESI) the logical choice.[7][8][9] The protonated molecule, [M+H]⁺, will have a theoretical m/z of 151.15.

Hypothesized Fragmentation Pathway

The fragmentation of the precursor ion in the collision cell of a tandem mass spectrometer provides structural information and enhances selectivity. Based on the principles of mass spectral fragmentation[10][11][12], a plausible fragmentation pathway for [M+H]⁺ of 1H-purine-6-methanol is proposed. The most likely fragmentation will involve the loss of small, stable neutral molecules.

Diagram: Hypothesized ESI-MS/MS Fragmentation of 1H-Purine-6-Methanol

G cluster_precursor Precursor Ion cluster_fragments Product Ions Precursor [M+H]⁺ m/z = 151.15 Fragment1 [M+H - H₂O]⁺ m/z = 133.14 Precursor->Fragment1 - H₂O Fragment2 [M+H - CH₂O]⁺ m/z = 121.13 Precursor->Fragment2 - CH₂O

Caption: Predicted fragmentation of protonated 1H-purine-6-methanol.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the analysis of 1H-purine-6-methanol. The causality behind each step is explained to empower the user to adapt the method as needed.

Sample Preparation: Protein Precipitation

For biological matrices such as plasma or cell lysates, the removal of proteins is essential to prevent column clogging and ion suppression. Protein precipitation is a rapid and effective method.[5]

Protocol:

  • In a microcentrifuge tube, combine 100 µL of the sample (e.g., plasma, cell lysate) with 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte, if available).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The cold temperature and organic solvent denature and precipitate proteins.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the mixture at -20°C for 20 minutes to maximize protein removal.[5]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography: Separation of the Analyte

Chromatographic separation is critical for resolving the analyte from other matrix components, which reduces ion suppression and improves analytical accuracy. A reversed-phase C18 column is a good starting point for a polar compound like 1H-purine-6-methanol.

Parameter Recommended Setting Rationale
Column C18, 2.1 x 100 mm, 3.5 µmProvides good retention and peak shape for polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier promotes protonation of the analyte for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrateA gradient elution ensures that the analyte is eluted with a good peak shape and that the column is cleaned of less polar compounds.[4]
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Injection Volume 5 µLA small injection volume minimizes peak distortion.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Mass Spectrometry: Detection and Quantification

Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the highest selectivity and sensitivity for quantification.

Parameter Recommended Setting Rationale
Ionization Mode Positive Electrospray Ionization (ESI+)As discussed, the purine structure is readily protonated.[8]
Capillary Voltage 3.5 kVOptimize for maximal signal of the precursor ion.
Source Temperature 150°CInstrument-dependent; optimize for efficient desolvation.
Desolvation Gas Flow 800 L/hrInstrument-dependent; optimize for efficient desolvation.
Collision Gas ArgonA common and efficient collision gas.
MRM Transitions To be determined empiricallySee table below for predicted transitions.
Collision Energy (CE) To be determined empiricallyThe CE should be optimized for each transition to maximize the abundance of the product ion.

Predicted MRM Transitions for Method Development:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Notes
1H-Purine-6-Methanol151.15133.14Optimize (e.g., 15-25)Corresponds to the loss of water (H₂O).
1H-Purine-6-Methanol151.15121.13Optimize (e.g., 20-30)Corresponds to the loss of formaldehyde (CH₂O).

Diagram: Experimental Workflow for LC-MS/MS Analysis

G Sample Biological Sample (e.g., Plasma) Prep Sample Preparation (Protein Precipitation) Sample->Prep LC LC Separation (C18 Column) Prep->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis MS->Data

Caption: Overview of the analytical workflow.

Data Analysis and Method Validation

Quantitative Analysis

Quantification is achieved by creating a calibration curve using a series of known concentrations of 1H-purine-6-methanol. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Representative Quantitative Data (Hypothetical):

Parameter Result
Linear Range 0.5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

These performance characteristics are typical for a validated bioanalytical method.[6][13]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of 1H-purine-6-methanol using LC-MS/MS. By following the detailed steps for sample preparation, liquid chromatography, and mass spectrometry, researchers can achieve sensitive and accurate quantification of this important purine analog. The provided rationale for each step allows for informed method development and troubleshooting. This method is a valuable tool for advancing research in pharmacology and drug development.

References

  • Di Pardo, A., et al. (2011). Comprehensive proteomic analysis of the effects of purine analogs on human Raji B-cell lymphoma. PubMed. [Link]

  • Lee, J., et al. (2024). Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits. MDPI. [Link]

  • NextSDS. (n.d.). 1H-Purine-6-methanol (9CI) — Chemical Substance Information. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Purine, 6-methyl- (CAS 2004-03-7). [Link]

  • NextSDS. (n.d.). 6,7-Dihydro-α-methyl-1H-purine-6-methanol — Chemical Substance Information. [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Purine, 6-methyl-. NIST Chemistry WebBook. [Link]

  • Mádrová, L., et al. (2018). Mass spectrometric analysis of purine de novo biosynthesis intermediates. PMC - NIH. [Link]

  • U.S. Environmental Protection Agency. (2023). 1H-Purine, 6-methyl- - Substance Details. SRS. [Link]

  • ResearchGate. (n.d.). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. [Link]

  • ResearchGate. (n.d.). Sensitivity of positive ion mode electrospray ionization mass spectrometry (ESI-MS) in the analysis of purine base in ESI MS and on-line electrochemistry ESI MS(EC/ESI MS). [Link]

  • de Sain-van der Velden, M. G. M., et al. (2006). Comprehensive detection of disorders of purine and pyrimidine metabolism by HPLC with electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • Lo, Y. C., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC - NIH. [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • LibreTexts Chemistry. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • ResearchGate. (n.d.). Comprehensive Detection of Disorders of Purine and Pyrimidine Metabolism by HPLC with Electrospray Ionization Tandem Mass Spectrometry. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Doc Brown's Chemistry. (2025). CH3OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and identification of methanol methyl alcohol image diagram. [Link]

  • LCGC International. (2023). UHPLC–MS Method Used to Detect Purine Metabolites and Study Severe Biological Disorders. [Link]

Sources

Application

using 1h-purine-6-methanol as a precursor in organic synthesis

Application Note: 1H-Purine-6-Methanol as a Versatile Precursor in Organic Synthesis and Drug Development Executive Summary 1H-purine-6-methanol (commonly referred to as 6-hydroxymethylpurine) is a highly versatile purin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1H-Purine-6-Methanol as a Versatile Precursor in Organic Synthesis and Drug Development

Executive Summary

1H-purine-6-methanol (commonly referred to as 6-hydroxymethylpurine) is a highly versatile purine analog and a critical intermediate in medicinal chemistry. Structurally homologous to hypoxanthine, it acts as a transition-state analog and potent inhibitor of adenosine deaminase (ADA)[1]. Beyond its direct biological activity, 1H-purine-6-methanol serves as an indispensable precursor for synthesizing complex C6-substituted purine libraries. By leveraging the reactive primary alcohol at the C6 position, researchers can bypass the notoriously difficult direct C6–C(sp3) cross-coupling of unactivated purines, enabling the rapid development of novel antiviral, cytostatic, and immunosuppressive agents[1][2].

This application note provides a comprehensive guide to the synthesis, activation, and downstream utilization of 1H-purine-6-methanol, grounded in field-proven methodologies and mechanistic causality.

Physicochemical Profiling

Understanding the physicochemical behavior of 1H-purine-6-methanol is critical for optimizing reaction conditions, particularly regarding its solubility and tautomeric behavior in polar solvents.

Table 1: Physicochemical Properties of 1H-Purine-6-Methanol

PropertyValue / DescriptionExperimental Implication
Chemical Formula C6H6N4ODetermines stoichiometric equivalents in cross-coupling.
Molecular Weight 150.14 g/mol Standardizes molarity calculations for downstream scaling.
Solubility Soluble in polar aprotic solvents (DMF, DMSO), slightly soluble in H2O and MeOH.Reactions requiring anhydrous conditions should utilize dry DMF or THF[1].
Reactivity Handle C6-Primary Hydroxyl (-CH2OH)Susceptible to oxidation (to formyl) or halogenation (to halomethyl) for subsequent nucleophilic attack.
Tautomerism N7-H ⇌ N9-HRequires N9-protection (e.g., THP, Benzyl) prior to C6-hydroxyl activation to prevent polymerization.

Mechanistic Rationale: The C6-Hydroxymethyl Hub

The synthesis of C6-substituted purines is historically challenging due to the electron-deficient nature of the purine ring, which resists standard electrophilic aromatic substitution. While photochemical addition of methanol to purines yields 6-hydroxymethylpurine, it requires harsh UV irradiation and suffers from poor yields (3.3–20%).

Modern synthesis relies on Palladium-Catalyzed Cross-Coupling or Direct C–H Functionalization [1]. Once synthesized, the 1H-purine-6-methanol acts as a central hub. The causality behind its utility lies in the primary alcohol:

  • Oxidation: Conversion to 6-formylpurine provides an electrophilic carbon ideal for Wittig olefination or reductive amination.

  • Halogenation: Conversion to 6-(halomethyl)purine creates an excellent substrate for SN2 displacement by amines, thiols, or alkoxides, generating diverse therapeutic scaffolds[3].

Pathway A 6-Chloropurine (Starting Material) B 1H-Purine-6-methanol (Central Precursor) A->B Pd(PPh3)4, Zn Reagent C 6-Formylpurine (Oxidation Hub) B->C MnO2 / Swern D 6-(Halomethyl)purine (Substitution Hub) B->D SOCl2 / PBr3 E ADA Inhibitors & Antiviral Nucleosides C->E Wittig / Amination D->E SN2 Displacement

Caption: Chemical pathway demonstrating 1H-purine-6-methanol as a central hub for downstream synthesis.

Experimental Protocols

The following protocols are designed as self-validating systems. TLC monitoring and specific quenching steps are embedded to ensure high-fidelity replication.

Protocol A: Synthesis of the Precursor (Palladium-Catalyzed Cross-Coupling)

This method utilizes an organozinc reagent to introduce the hydroxymethyl equivalent, followed by deprotection[1].

Reagents: 6-Chloropurine (1.0 eq), Iodomethyl pivalate (1.5 eq), Activated Zinc dust (2.0 eq), Pd(PPh₃)₄ (0.05 eq), Anhydrous THF, Sodium methoxide (NaOMe) in MeOH.

Step-by-Step Methodology:

  • Organozinc Preparation: In an oven-dried, argon-purged Schlenk flask, suspend activated zinc in anhydrous THF. Slowly add iodomethyl pivalate dropwise at room temperature. Stir for 2 hours to generate the acyloxymethylzinc iodide reagent in situ[1].

  • Cross-Coupling: To a separate argon-purged flask, add 6-chloropurine and Pd(PPh₃)₄ in anhydrous THF. Transfer the organozinc reagent to this flask via cannula.

  • Reflux & Monitor: Heat the reaction to reflux (approx. 65°C). Monitor via TLC (DCM:MeOH 9:1). The starting material spot (UV active at 254 nm) should disappear within 4–6 hours[1].

  • Quenching & Extraction: Cool to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude intermediate in dry methanol. Add a catalytic amount of NaOMe. Stir at room temperature for 2 hours to cleave the pivalate ester. Neutralize with Amberlite IR-120 (H+ form), filter, and purify via silica gel chromatography to yield 1H-purine-6-methanol.

Protocol B: Precursor Activation (Conversion to 6-Chloromethylpurine)

To utilize 1H-purine-6-methanol as an electrophile, the hydroxyl group must be converted into a better leaving group. Note: N9-protection is mandatory prior to this step to prevent intramolecular cyclization or degradation.

Reagents: N9-Protected 1H-purine-6-methanol (1.0 eq), Thionyl chloride (SOCl₂, 3.0 eq), Anhydrous DCM, Triethylamine (TEA, 1.2 eq).

Step-by-Step Methodology:

  • Solvation: Dissolve the N9-protected 1H-purine-6-methanol in anhydrous DCM in a flame-dried round-bottom flask under nitrogen. Cool the flask to 0°C in an ice bath.

  • Activation: Add TEA, followed by the dropwise addition of SOCl₂. Causality note: TEA acts as an acid scavenger to neutralize the HCl generated, protecting the purine ring from premature deprotection.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1.5 hours.

  • Workup: Evaporate the volatiles under reduced pressure (in a fume hood, as SO₂ and HCl are expelled). Co-evaporate with dry toluene (2x) to remove residual SOCl₂. The resulting crude 6-chloromethylpurine is highly reactive and should be used immediately in the next synthetic step (e.g., SN2 displacement) without extensive purification.

Workflow step1 Step 1: N9-Protection (THP or Benzyl etherification) step2 Step 2: C6-Activation (SOCl2 in DCM, 0°C to RT) step1->step2 step3 Step 3: SN2 Substitution (Amine/Thiol Nucleophiles) step2->step3 step4 Step 4: Deprotection (Acidic Cleavage / Hydrogenolysis) step3->step4

Caption: Experimental workflow for the downstream functionalization of 1H-purine-6-methanol.

Downstream Functionalization Strategies

The strategic value of 1H-purine-6-methanol lies in its downstream derivatives. Table 2 summarizes the reaction conditions required to transform this precursor into highly sought-after functional groups in drug discovery[3].

Table 2: Precursor Transformation Matrix

Target DerivativeReagents & ConditionsMechanistic Purpose
6-Formylpurine MnO₂ or Dess-Martin Periodinane, DCM, RT.Generates a reactive aldehyde for C–C bond formation via Wittig or Horner-Wadsworth-Emmons olefination.
6-(Chloromethyl)purine SOCl₂, TEA, DCM, 0°C → RT.Installs a chloride leaving group for SN2 attack by primary/secondary amines (yielding 6-aminomethylpurines).
6-(Bromomethyl)purine PBr₃ or CBr₄/PPh₃ (Appel reaction), THF, 0°C.Provides a highly reactive bromide, ideal for coupling with softer nucleophiles like thiols (yielding thioethers).
6-(Carboxy)purine KMnO₄ or Jones Reagent, H₂O/Acetone.Complete oxidation to a carboxylic acid, serving as a precursor for purine-6-carboxamides (peptide coupling).

References

  • Ethernet Edu. "Basic Considerations of Drug Activity." Available at: [Link]

  • ACS Organic Letters. "Regioselective C6–H Hydroxyalkylation of Purines and Purine Nucleosides via α-C–H Functionalization of Alcohols at Room Temperature." American Chemical Society. Available at: [Link]

  • PubMed. "6-Methylpurine, 6-methyl-9-beta-D-ribofuranosylpurine, and 6-hydroxymethyl-9-beta-D-ribofuranosylpurine as antiviral metabolites of Collybia maculata (Basidiomycetes)." National Institutes of Health. Available at:[Link]

  • ACS Organic Letters. "Selective Magnesiation of Chloro-iodopurines: An Efficient Approach to New Purine Derivatives." American Chemical Society. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Aqueous Solubility of 1H-Purine-6-Methanol

Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center. This guide provides in-depth, practical solutions for researchers encountering solubility challenges with 1H-...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide provides in-depth, practical solutions for researchers encountering solubility challenges with 1H-purine-6-methanol. As Senior Application Scientists, we understand that overcoming solubility hurdles is critical for experimental success and drug development milestones. This document is structured in a question-and-answer format to directly address the issues you may face in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the fundamental properties of 1H-purine-6-methanol, and why is its aqueous solubility often limited?

A1: Understanding the "Why" Behind Poor Solubility

Q2: I need to prepare a stock solution of 1H-purine-6-methanol in an aqueous buffer. What is the simplest and most direct method I should try first?

A2: pH Adjustment: The First Line of Attack

For any ionizable compound, altering the pH of the solvent is the most effective initial strategy to enhance solubility.[1][2][4] The purine ring system contains nitrogen atoms that can be protonated or deprotonated. By shifting the pH of your aqueous buffer, you can convert the neutral, less soluble form of the molecule into a charged, more soluble salt form.

Mechanism Deep Dive: Ionization

The solubility of a weakly basic or acidic compound is directly related to the pH of the solution, a relationship described by the Henderson-Hasselbalch equation.[5] For a weak base like a purine derivative, decreasing the pH (making the solution more acidic) will lead to protonation, creating a positively charged species (a cation) that is significantly more soluble in polar solvents like water. Conversely, if the molecule has an acidic proton, increasing the pH (making it more basic) will lead to deprotonation, forming a negatively charged species (an anion) that is also more soluble. For purine-like structures, exploring both acidic and basic conditions is recommended.[1]

Experimental Protocol: pH-Dependent Solubility Screening

  • Preparation: Prepare a series of small-volume aqueous buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Suspension: Add a pre-weighed excess of 1H-purine-6-methanol to each buffer vial to create a slurry or suspension. Ensure the amount added is more than you expect to dissolve.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution. This is best done by centrifugation followed by filtering the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Analysis: Plot the measured solubility against the buffer pH to identify the optimal pH range for maximum solubility.[6]

Troubleshooting:

  • Precipitation upon pH change: If you dissolve the compound at an optimal pH and then dilute it into a buffer with a different pH for your experiment, it may precipitate. Always check the final pH of your working solution.

  • Compound Instability: Extreme pH values (very high or very low) can cause chemical degradation of your compound over time. It is wise to assess the stability of your compound at the optimal solubilizing pH.

Diagram: pH-Dependent Ionization of a Purine Analog

Caption: Ionization of a purine derivative at different pH values.

Q3: Adjusting the pH is insufficient for my required concentration, or it's incompatible with my biological assay. What are my options for using co-solvents?

A3: Co-solvency: Modifying the Solvent to Fit the Solute

When pH adjustment isn't enough, the next strategy is to use water-miscible organic co-solvents.[1][2] These agents work by reducing the polarity of the aqueous environment, making it more favorable for less polar molecules to dissolve.[7] This technique is particularly useful for preparing high-concentration stock solutions that can be diluted into your final experimental medium.

Mechanism Deep Dive: Polarity and Interfacial Tension

Water is a highly polar solvent with a strong hydrogen-bonding network. Hydrophobic molecules disrupt this network, which is energetically unfavorable. Co-solvents like Dimethyl Sulfoxide (DMSO), ethanol, or Polyethylene Glycol (PEG) are less polar than water. When mixed with water, they lower the overall dielectric constant of the solvent system and reduce the interfacial tension between the solute and the solvent, which facilitates solubilization.[8]

Data Presentation: Common Co-solvents for Biological Research

Co-solventTypical Starting Conc.Max Tolerated in Cell CultureKey Considerations
DMSO 10-20% for stock< 0.5%Excellent solubilizer; can be toxic to cells at higher concentrations.[2]
Ethanol 10-20% for stock< 1.0%Good biocompatibility at low concentrations; can be volatile.
PEG 400 10-30% for stockVariableLow toxicity; can increase viscosity of the solution.[9]
Propylene Glycol 10-30% for stock< 1.0%Common in pharmaceutical formulations; similar properties to PEG.

Experimental Protocol: Co-solvent Screening for Stock Solution

  • Stock Preparation: Start by attempting to dissolve a precise amount of 1H-purine-6-methanol in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 20-50 mM).[2] Gentle warming (30-40°C) or vortexing can assist dissolution.

  • Working Solution Preparation: Add the co-solvent stock solution dropwise into your aqueous experimental buffer while vortexing vigorously.[2] This rapid mixing helps prevent the compound from precipitating out as it hits the aqueous phase.

  • Optimize Co-solvent Percentage: If the pure co-solvent stock works, determine the minimum percentage of co-solvent needed. Prepare several dilutions of your compound in binary mixtures of co-solvent and buffer (e.g., 50% DMSO, 40% DMSO, etc.) to find the lowest concentration that keeps your compound in solution.

  • Final Concentration Check: Always ensure the final concentration of the co-solvent in your assay is below the tolerance limit for your specific experimental system (e.g., <0.5% DMSO for many cell-based assays).[2]

Q4: My experiment is highly sensitive to organic solvents. Are there more biocompatible methods to increase solubility?

A4: Complexation with Cyclodextrins: A Molecular "Trojan Horse"

For applications where organic co-solvents must be avoided, cyclodextrins are an excellent alternative.[2][10] Cyclodextrins are cyclic oligosaccharides that have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[11] They can encapsulate the nonpolar parts of a guest molecule, like the purine ring of 1H-purine-6-methanol, forming an "inclusion complex."[10][] This complex effectively masks the hydrophobic portion of the drug, presenting a hydrophilic outer surface to the water, thereby significantly increasing its apparent solubility.[][13]

Mechanism Deep Dive: Host-Guest Chemistry

The formation of a cyclodextrin inclusion complex is a dynamic equilibrium process. The hydrophobic part of the drug molecule partitions into the nonpolar cavity of the cyclodextrin, driven by the release of high-energy water molecules from the cavity. The resulting complex has a much higher aqueous solubility than the drug molecule alone.[11] Modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), offer even greater solubility and lower toxicity than their parent forms.[13]

Diagram: Cyclodextrin Inclusion Complex Workflow

G cluster_0 Components cluster_1 Solubilization Drug 1H-purine-6-methanol (Poorly Soluble) Complex Drug-CD Inclusion Complex (Highly Soluble) Drug->Complex CD Cyclodextrin (Hydrophilic Exterior) CD->Complex

Caption: Encapsulation of a drug within a cyclodextrin host molecule.

Experimental Protocol: Preparing a Cyclodextrin Formulation

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective starting point for most small molecules.

  • Prepare CD Solution: Dissolve the cyclodextrin in your aqueous buffer to create a stock solution (e.g., 40% w/v HP-β-CD).

  • Complexation: Add an excess amount of 1H-purine-6-methanol to the cyclodextrin solution.

  • Equilibration: Agitate the mixture vigorously (stirring or shaking) at a controlled temperature for 24-72 hours to allow for the formation of the inclusion complex.

  • Clarification: Centrifuge and filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate via HPLC or UV-Vis spectrophotometry. This value represents the enhanced solubility.

Summary & Strategy Selection

Choosing the right solubilization method depends entirely on your experimental constraints and desired final concentration.

Diagram: Decision-Making Flowchart for Solubility Enhancement

Solubility_Workflow start Start: Compound is Insoluble ph_adjust Can pH be adjusted in your system? start->ph_adjust ph_yes Screen pH range (2-10) to find optimal solubility ph_adjust->ph_yes Yes cosolvent Are organic co-solvents (e.g., DMSO, EtOH) tolerated? ph_adjust->cosolvent No ph_success Is solubility sufficient? ph_yes->ph_success end_success End: Problem Solved ph_success->end_success Yes ph_success->cosolvent No cosolvent_yes Screen co-solvents (DMSO, EtOH, PEG) Keep final conc. low (<0.5%) cosolvent->cosolvent_yes Yes cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) cosolvent->cyclodextrin No cosolvent_success Is solubility sufficient? cosolvent_yes->cosolvent_success cosolvent_success->end_success Yes cosolvent_success->cyclodextrin No end_alternative End: Biocompatible Solution cyclodextrin->end_alternative

Caption: A step-by-step guide to choosing a solubility enhancement method.

References

  • BenchChem Technical Support. (n.d.). Overcoming 6-decylsulfanyl-7H-purine solubility issues.
  • NextSDS. (n.d.). 1H-Purine-6-methanol (9CI) — Chemical Substance Information.
  • BenchChem Technical Support. (n.d.). Overcoming solubility issues with 1H-Purine, 2,6,8-trimethyl-.
  • Cheméo. (n.d.). Chemical Properties of 1H-Purine, 6-methyl- (CAS 2004-03-7).
  • PubChem. (n.d.). 6,7-Dihydro-1H-purine-6-methanol.
  • NextSDS. (n.d.). 6,7-Dihydro-α-methyl-1H-purine-6-methanol — Chemical Substance Information.
  • US EPA. (2023). 1H-Purine, 6-methyl- - Substance Details.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • ResearchGate. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • Loftsson, T., & Brewster, M. E. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1161.
  • Gellis, A. S., et al. (2021). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 26(11), 3258.
  • Mohammed Jafar, et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Wimmer, R., & Böhme, M. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46(3), 257-268.
  • Li, Y., et al. (2010). Study on the effect of pH value on the solubility of uric acid. Journal of Clinical Rehabilitative Tissue Engineering Research, 14(42), 7935-7938.
  • PubChem. (n.d.). Purine.
  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry & Chemical Engineering Quarterly, 20(1), 115-126.
  • Journal of Applied Pharmaceutical Sciences. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach.
  • Khan Academy. (n.d.). pH and solubility.

Sources

Optimization

Technical Support Center: Overcoming Low Bioavailability of 1H-Purine-6-Methanol Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-purine-6-methanol compounds. This guide is designed to provide you with in-depth, field-proven insig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-purine-6-methanol compounds. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to overcome the common challenge of low oral bioavailability associated with this class of molecules. As your dedicated application scientist, I will walk you through the underlying causes of this issue and provide detailed experimental protocols to help you enhance the therapeutic potential of your compounds.

Understanding the Core Challenge: Why is Bioavailability an Issue?

1H-purine-6-methanol and its analogs often exhibit poor oral bioavailability due to a combination of physicochemical and metabolic factors. Successfully overcoming this hurdle requires a clear understanding of these root causes.

Physicochemical Properties

Based on data from structurally similar compounds, 1H-purine-6-methanol derivatives likely face the following challenges:

  • Low Aqueous Solubility: The planar, aromatic purine core can lead to strong intermolecular forces in the crystal lattice, making it difficult for the compound to dissolve in the aqueous environment of the gastrointestinal (GI) tract.[1] Poor solubility is a primary rate-limiting step for absorption.[2]

  • Suboptimal Permeability: While not always the case, some purine analogs may have a balance of polarity and lipophilicity that hinders efficient passive diffusion across the lipid-rich intestinal membrane.[3]

A compound's potential for good oral bioavailability can be initially assessed using frameworks like Lipinski's Rule of Five, which considers molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.[3]

Metabolic Instability

Purine analogs are often susceptible to rapid metabolism by a variety of enzymes, leading to significant first-pass degradation before the active compound can reach systemic circulation.

  • Enzymatic Degradation: Key enzymes in purine catabolism, such as adenosine deaminase and xanthine oxidase, can recognize and degrade these compounds.[4] The primary alcohol of the 6-methanol group may also be a target for oxidation by alcohol dehydrogenases.

  • Hepatic Metabolism: The liver is the primary site of drug metabolism. Assays using liver microsomes or hepatocytes are essential for determining a compound's metabolic stability and predicting its hepatic clearance.[5][6]

Below is a diagram illustrating the primary obstacles to oral bioavailability that your compound may encounter.

G cluster_GIT Gastrointestinal Tract cluster_Circulation Systemic Circulation Oral Dose Oral Dose Dissolution Dissolution Oral Dose->Dissolution Solubility Barrier Dissolved Drug Dissolved Drug Dissolution->Dissolved Drug Permeation Permeation Dissolved Drug->Permeation Permeability Barrier Absorbed Drug Absorbed Drug Permeation->Absorbed Drug Bioavailable Drug Bioavailable Drug Absorbed Drug->Bioavailable Drug Bypasses Liver Liver Liver Absorbed Drug->Liver Liver->Bioavailable Drug Metabolic Barrier G start Start: Poorly Soluble API coformer_selection Select Co-formers (e.g., Nicotinamide, L-Proline) start->coformer_selection grinding Liquid-Assisted Grinding coformer_selection->grinding solvent_evap Solvent Evaporation coformer_selection->solvent_evap slurry Slurry Conversion coformer_selection->slurry characterize Characterize Solids (PXRD, DSC, TGA) grinding->characterize solvent_evap->characterize slurry->characterize dissolution_test Perform Dissolution Testing characterize->dissolution_test success Successful Co-crystal: Improved Solubility dissolution_test->success Dissolution Rate Increased fail Failure: Re-screen or Try New Co-former dissolution_test->fail No Improvement

Caption: A workflow for screening and identifying effective co-crystals.

Experimental Protocol: Co-crystal Preparation by Solvent Evaporation

This is a common and reliable method for producing high-quality co-crystals. [7]

  • Solubility Screening: Determine the solubility of both your API and a selection of potential co-formers (see table below for common examples) in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate). The ideal solvent will dissolve both components to a reasonable extent.

  • Stoichiometric Mixing: Dissolve your 1H-purine-6-methanol API and the chosen co-former in the selected solvent in a stoichiometric ratio (commonly 1:1). Ensure complete dissolution, warming gently if necessary.

  • Evaporation: Loosely cover the container (e.g., with perforated foil) and allow the solvent to evaporate slowly at room temperature. Slow evaporation is crucial for the formation of well-ordered crystals.

  • Isolation and Drying: Once the solvent has fully evaporated, scrape the resulting solid material from the container. Dry the solid under a vacuum to remove any residual solvent.

  • Characterization: Confirm the formation of a new crystalline phase using Powder X-Ray Diffraction (PXRD). The PXRD pattern of the co-crystal should be distinct from the patterns of the individual components. Further characterization can be done using Differential Scanning Calorimetry (DSC) to identify a new, sharp melting point.

Common Co-formers for Pharmaceutical Cocrystals
Nicotinamide
L-Proline
Saccharin
Benzoic Acid
Urea
Tartaric Acid
Source: Adapted from[8]

Causality: Reducing the particle size of your compound to the nanometer range dramatically increases its surface area-to-volume ratio. According to the Noyes-Whitney equation, this leads to a significant increase in the dissolution rate. [9]High-pressure homogenization (HPH) is a robust, scalable "top-down" method for producing nanosuspensions. [10][11] Experimental Protocol: Nanosuspension Preparation by High-Pressure Homogenization

  • Pre-suspension Preparation: Disperse your micronized API (e.g., 1-5% w/v) in an aqueous solution containing a stabilizer (e.g., a combination of a polymer like HPMC and a surfactant like Poloxamer 188). [12]This stabilizer mixture is critical to prevent particle aggregation.

  • Pre-milling: Subject the pre-suspension to a high-shear mixer or a low-pressure homogenization cycle to ensure a uniform dispersion.

  • High-Pressure Homogenization: Process the pre-milled suspension through a high-pressure homogenizer.

    • Pressure: Typically between 1000 and 2000 bar. [12] * Cycles: Run for 10-25 cycles. The optimal number of cycles will depend on the compound's properties and the desired particle size.

    • Temperature Control: Use a cooling system to maintain a low temperature (e.g., 4-20°C) throughout the process to prevent thermal degradation of the compound. [12]4. Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). The target is typically a mean particle size below 500 nm with a low PDI (< 0.3).

    • Zeta Potential: Measure to assess the stability of the suspension. A zeta potential of ±30 mV or greater is generally considered stable.

    • Crystallinity: Confirm that the crystalline state of the API is maintained using PXRD and DSC.

Issue 2: My compound has poor permeability in Caco-2 assays.

Q: Even when I achieve good solubility, my compound struggles to cross the intestinal epithelial barrier in my in vitro models. How can I improve its permeability?

A: This suggests a BCS Class III or IV problem. [13]You need a strategy that either helps the compound navigate the lipid membrane (transcellular route) or temporarily opens the tight junctions between cells (paracellular route). A Self-Emulsifying Drug Delivery System (SEDDS) is an excellent choice for this.

Causality: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions or microemulsions (droplet size 20-200 nm) upon gentle agitation in an aqueous medium like GI fluid. [14][15][16]This pre-dissolved state bypasses the dissolution step, and the lipidic components and surfactants can enhance permeation by interacting with the cell membrane.

Troubleshooting Flowchart: SEDDS Formulation

G start Start: Low Permeability API solubility_screen Screen Drug Solubility in Oils, Surfactants, Co-solvents start->solubility_screen phase_diagram Construct Pseudo-Ternary Phase Diagram solubility_screen->phase_diagram formulate Prepare Formulations from Self-Emulsifying Region phase_diagram->formulate characterize Characterize Emulsion: Droplet Size, PDI, Zeta Potential formulate->characterize permeability_test Perform Caco-2 Permeability Assay characterize->permeability_test success Successful SEDDS: Improved Permeability permeability_test->success Permeability Increased fail Failure: Adjust Ratios or Excipients permeability_test->fail No Improvement

Caption: A systematic workflow for developing and optimizing a SEDDS formulation.

Experimental Protocol: SEDDS Formulation and Characterization

  • Excipient Screening:

    • Determine the solubility of your API in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400). Select excipients that show high solubilizing capacity for your compound.

  • Constructing a Pseudo-Ternary Phase Diagram:

    • Prepare a series of formulations with varying ratios of oil, surfactant, and co-solvent.

    • For each formulation, titrate with water and visually observe the formation of an emulsion.

    • Plot the results on a ternary phase diagram to identify the region(s) that form clear, stable microemulsions.

  • Preparation of Drug-Loaded SEDDS:

    • Select an optimized ratio of excipients from the self-emulsifying region of your phase diagram.

    • Add your API to the oil phase and gently heat (if necessary) to ensure complete dissolution.

    • Add the surfactant and co-solvent and mix until a clear, homogenous isotropic mixture is formed.

  • Characterization of the Resulting Emulsion:

    • Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to a larger volume of aqueous buffer (e.g., pH 1.2 and 6.8) with gentle stirring. Visually assess the speed and quality of emulsion formation.

    • Droplet Size Analysis: Measure the droplet size and PDI of the resulting emulsion using DLS.

    • Thermodynamic Stability: Centrifuge the emulsion and perform freeze-thaw cycles to ensure it does not phase-separate.

Excipient ClassExamples
Oils Capryol 90, Labrafil, Maisine, Olive Oil
Surfactants Kolliphor EL (Cremophor EL), Tween 80, Labrasol
Co-solvents Transcutol HP, PEG 400, Propylene Glycol
Source: Adapted from[15][17]
Issue 3: My compound is rapidly cleared in metabolic stability assays.

Q: My compound shows high intrinsic clearance in hepatocyte or microsomal stability assays, suggesting it will be subject to significant first-pass metabolism. How can I protect it from enzymatic degradation?

A: This is a common fate for many nucleoside and purine analogs. [4]The most effective strategy here is a chemical modification to create a prodrug. By masking the metabolically labile sites, you can protect the compound during its transit through the gut and liver.

Causality: A prodrug is a bioreversible derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug. [4]For a 1H-purine-6-methanol compound, the primary hydroxyl group is a prime target for creating an ester or carbamate prodrug. This masks the hydroxyl group, preventing oxidation and potentially improving lipophilicity and permeability.

Experimental Protocol: Synthesis of an Ester Prodrug (Generalized)

This protocol outlines a general approach for creating an ester prodrug from the 6-methanol group. [18]

  • Reactant Preparation:

    • Dissolve your 1H-purine-6-methanol API (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or DMF).

    • In a separate flask, prepare a solution of the desired acylating agent (e.g., an acid chloride or anhydride like valeryl chloride) (1.1-1.5 equivalents) and a non-nucleophilic base (e.g., triethylamine or DIPEA) (2-3 equivalents) in the same anhydrous solvent.

  • Reaction:

    • Cool the solution of your API to 0°C in an ice bath.

    • Slowly add the acylating agent/base solution dropwise to the API solution under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the reaction to warm to room temperature and stir for several hours (monitor progress by TLC or LC-MS).

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel.

  • Characterization:

    • Confirm the structure of the final prodrug using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • In Vitro Evaluation:

    • Test the stability of the prodrug in simulated gastric and intestinal fluids.

    • Incubate the prodrug with liver microsomes, hepatocytes, or plasma to confirm its conversion back to the parent API.

Prodrug MoietyPotential Benefit
Amino Acid Ester (e.g., Valine) May target peptide transporters (e.g., PEPT1), enhancing absorption. [18]
Lipophilic Ester (e.g., Pivaloyl) Increases lipophilicity, potentially improving passive diffusion.
Phosphate Ester Increases aqueous solubility for parenteral formulations.
Source: Adapted from[4][18]

Frequently Asked Questions (FAQs)

Q1: Which strategy should I try first?

A: The choice depends on the primary barrier. Start by characterizing your compound's solubility, permeability (e.g., using a PAMPA or Caco-2 assay), and metabolic stability.

  • If solubility is the main issue: Start with co-crystallization or nanosuspension. These are often the most direct routes to improving dissolution.

  • If permeability is low: A SEDDS is an excellent first choice as it addresses both dissolution and permeation.

  • If metabolic instability is high: A prodrug approach is almost certainly necessary. This can be combined with other formulation strategies for the prodrug itself.

Q2: How do I choose a co-former for co-crystallization?

A: Co-former selection is based on crystal engineering principles, primarily hydrogen bonding. Look for co-formers with functional groups (e.g., carboxylic acids, amides) that can form robust hydrogen bonds with the purine ring's nitrogens and the methanol's hydroxyl group. Co-formers on the FDA's Generally Regarded as Safe (GRAS) list are preferred. [8] Q3: Can these techniques be combined?

A: Absolutely. For a compound with multiple bioavailability barriers (e.g., low solubility and high metabolism), you might synthesize a more lipophilic prodrug and then formulate that prodrug into a nanosuspension or SEDDS to maximize its absorption.

Q4: What are the regulatory considerations for these advanced formulations?

A: Advanced formulations like co-crystals and nanoformulations have specific regulatory pathways. For co-crystals, you will need to demonstrate that it is a new, stable crystalline form. [7]For nanoformulations, particle size distribution, stability, and potential toxicity are key areas of focus. It is advisable to consult regulatory guidelines early in the development process.

Summary of Bioavailability Enhancement Strategies

StrategyPrimary MechanismIdeal for...Key Experimental Steps
Co-Crystallization Modifies crystal lattice to increase solubility and dissolution rate. [19]BCS Class II/IV compounds; non-ionizable APIs.Co-former screening, solvent evaporation/grinding, PXRD/DSC characterization. [7]
Nanosuspension Increases surface area to enhance dissolution rate. [9]BCS Class II/IV compounds with high melting points.Stabilizer selection, high-pressure homogenization, particle size analysis. [11]
SEDDS Bypasses dissolution; enhances permeation via lipid pathways. [16]BCS Class II/III/IV compounds; lipophilic drugs.Excipient solubility screening, ternary phase diagram, droplet size analysis. [14][17]
Prodrug Design Masks metabolically labile sites to prevent first-pass metabolism. [4]Compounds with high metabolic instability.Identify labile group, chemical synthesis, purification, in vitro conversion studies. [18]

This guide provides a foundational framework for addressing the bioavailability challenges of 1H-purine-6-methanol compounds. Each compound is unique, and empirical testing through these detailed protocols is the key to unlocking its full therapeutic potential.

References

  • Vedaga, M. P., et al. (2019). Nanosuspension. Journal of Drug Delivery and Therapeutics, 9(3), 549-553.
  • Prajapati, S. K., et al. (2023). Self-Emulsifying Drug Delivery System (SEDDS). SciSpace.
  • Sapra, K., et al. (2012). SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A METHOD FOR BIOAVAILABILITY ENHANCEMENT. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2(2), 234-242.
  • Gornowicz, A., et al. (2020). Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine. Pharmaceutics, 12(9), 849.
  • Babu, N. J., & Nangia, A. (2011). Pharmaceutical cocrystals and poorly soluble drugs.
  • Chan, Y. H., et al. (2016). Preparing Kaempferol Nanosuspension (KNS)
  • Cheméo. (n.d.). Chemical Properties of 1H-Purine, 6-methyl- (CAS 2004-03-7). Cheméo.
  • Jadhav, P., et al. (2022).
  • Google Patents. (n.d.).
  • Savjani, K. T., et al. (2012). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Expert Opinion on Drug Delivery, 9(10), 1235-1252.
  • Kar, S., et al. (2021).
  • Baytok, E., & Saka, O. (2023). SELF EMULSIFYING DRUG DELIVERY SYSTEMS - AN OVERVIEW. Journal of the Faculty of Pharmacy of Ankara University, 47(2), 705-718.
  • Kumar, A., et al. (2010). SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A Review. International Journal of Pharmacy and Biological Sciences, 1(2), 13-23.
  • Karampelas, T., et al. (2025).
  • Thomsen, A. E., et al. (2003). Prodrugs of purine and pyrimidine analogues for the intestinal di/tri-peptide transporter PepT1: affinity for hPepT1 in Caco-2 cells, drug release in aqueous media and in vitro metabolism. Journal of Controlled Release, 86(2-3), 279-292.
  • Babu, N. J., & Nangia, A. (2012). Pharmaceutical cocrystals and poorly soluble drugs.
  • Dash, R. N., et al. (2022). Self-emulsifying drug delivery systems: a novel approach to deliver drugs.
  • Sharma, D. (2020).
  • PubChem. (n.d.). 6,7-Dihydro-1H-purine-6-methanol. PubChem.
  • Mehellou, Y., & De Clercq, E. (2026). Prodrug strategies in developing antiviral nucleoside analogs. RSC Medicinal Chemistry.
  • Corning. (n.d.).
  • Chadha, R., et al. (2019). Pharmaceutical Cocrystals: Molecules, Crystals, Formulations, Medicines. Crystal Growth & Design, 19(11), 6657-6693.
  • Sahoo, J., et al. (2025). Co-Crystallization: A technique to develop a better pharmaceutical formulation. IOSR Journal of Pharmacy and Biological Sciences.
  • BenchChem. (2025). Applications of Purine Derivatives for Cytotoxicity Assays. BenchChem.
  • Wang, L., et al. (2014). Development of Purine-Derived 18F-Labeled Pro-drug Tracers for Imaging of MRP1 Activity with PET. Journal of Medicinal Chemistry, 57(4), 1353-1363.
  • Deshmukh, A. S., et al. (2022). Pharmaceutical Cocrystals: A Novel Systematic Approach for the Administration of Existing Drugs in New Crystalline Form. Asian Journal of Pharmaceutics, 16(2).
  • Thakuria, R., et al. (2019). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. International Journal of Scientific Research & Technology, 8(11), 2049-2058.
  • IJCRT. (2025). Bioavailability Enhancement Techniques For Poorly Soluble Drug. IJCRT.org.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Applications of Nano Formulation: New Innovation in Improving Drug Delivery. Journal of Drug Delivery Science and Technology, 105527.
  • Mattek. (n.d.). Metabolic Stability.
  • PubChem. (n.d.). Purine. PubChem.
  • Singh, A., et al. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review. International Journal of Pharmaceutical Sciences and Research, 11(4), 1599-1609.
  • Thermo Fisher Scientific. (n.d.).
  • Ren, J., et al. (2018). The in vitro metabolic stability study of the selected compounds.
  • NIST. (n.d.). 1H-Purine, 6-methyl-. NIST WebBook.
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  • Yin, H., & Wrighton, S. A. (2001). Methanol solvent may cause increased apparent metabolic instability in in vitro assays. Drug Metabolism and Disposition, 29(2), 185-193.
  • Kalepu, S., & Nekkanti, V. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(17), 5435.
  • Kalepu, S., & Nekkanti, V. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • Blagden, N., et al. (2018). Creating Cocrystals: A Review of Pharmaceutical Cocrystal Preparation Routes and Applications. Crystal Growth & Design, 18(9), 5555-5571.
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Troubleshooting

stabilizing 1h-purine-6-methanol for long-term in vitro studies

Technical Support Center: Stabilizing 1H-Purine-6-Methanol for Long-Term In Vitro Studies Introduction 1H-purine-6-methanol (also referred to as 6-hydroxymethylpurine or 6-HMP)[1] is a critical transition-state analog us...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stabilizing 1H-Purine-6-Methanol for Long-Term In Vitro Studies

Introduction 1H-purine-6-methanol (also referred to as 6-hydroxymethylpurine or 6-HMP)[1] is a critical transition-state analog used extensively as an inhibitor of adenosine deaminase (ADA) and AMP deaminase in biochemical assays[2]. However, its long-term stability in aqueous in vitro models is frequently compromised by spontaneous oxidation, pH-dependent tautomerization, and poor aqueous solubility[3]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure reproducible data in your drug development workflows.

Part 1: Troubleshooting FAQs

Q1: My 1H-purine-6-methanol precipitates upon dilution into the aqueous cell culture media. How can I prevent this? Causality: Purine derivatives possess rigid, planar aromatic ring systems that strongly favor intermolecular pi-pi stacking over hydrogen bonding with water. When a highly concentrated DMSO stock is rapidly introduced into an aqueous buffer, the local supersaturation causes the hydrophobic purine rings to aggregate before they can disperse. Solution: Utilize a "stepwise solvent cascade." First, prepare a 10 mM master stock in 100% anhydrous DMSO. Instead of diluting directly into the final aqueous media, create an intermediate 1 mM working stock in a 10% DMSO / 90% assay buffer solution. Slowly add this intermediate to your pre-warmed (37°C) culture media under gentle vortexing. Ensure the final DMSO concentration remains ≤0.1% to prevent cellular toxicity.

Q2: I observe a significant loss of ADA inhibitory activity after storing aqueous stocks at 4°C for just a few days. What is happening? Causality: The hydroxymethyl group at the C6 position of the purine ring is highly susceptible to air oxidation in aqueous environments. Over time, dissolved oxygen oxidizes the primary alcohol to a purine-6-carboxaldehyde or further to a carboxylic acid[3]. These oxidized byproducts lose their structural mimicry of the transition state, abolishing their ability to competitively inhibit ADA[2]. Furthermore, purine tautomer stability strictly follows the order 1-H < 3-H < 7-H < 9-H[3]. Shifts in pH can drive the molecule into less stable tautomeric forms, drastically altering its binding kinetics. Solution: Never store 6-HMP in aqueous solutions for more than 12 hours. Master stocks must be kept in anhydrous DMSO, purged with an inert gas (Argon or Nitrogen) to displace oxygen, and stored in amber vials at -80°C.

Q3: How do I validate the structural integrity of the compound before initiating a 21-day continuous cell culture experiment? Causality: Relying on degraded compounds leads to false-negative inhibition data. Because 6-HMP has a distinct UV absorption profile characteristic of its fully aromatic purine nucleus (λmax ~263 nm at pH 7)[3], spectrophotometry can be used as a rapid, self-validating quality control step. Solution: Perform a baseline UV-Vis scan (200-350 nm) of your freshly prepared stock. Any significant blue-shift or reduction in the 263 nm peak indicates degradation or loss of aromaticity (e.g., formation of 1,6-dihydro derivatives)[3].

Part 2: Quantitative Stability Data

Table 1: Stability Profile of 1H-Purine-6-Methanol Across Solvents and Temperatures

Storage ConditionSolvent EnvironmentEstimated Half-Life (t½)Primary Degradation Mechanism
-80°C (Dark, Argon)100% Anhydrous DMSO> 12 MonthsNone detectable
-20°C (Dark)100% Anhydrous DMSO~ 3-6 MonthsTrace oxidation
4°C Aqueous Buffer (pH 7.4)< 48 HoursC6-OH Oxidation / Hydrolysis
37°C (Cell Incubator)Culture Media (pH 7.4)~ 6-8 HoursEnzymatic degradation / Oxidation

Part 3: Standardized Experimental Protocols

Protocol 1: Preparation and Storage of Oxidation-Resistant 6-HMP Master Stocks Objective: Create a self-validating, long-term storage system for 1H-purine-6-methanol to prevent C6-oxidation.

  • Weighing: Equilibrate the lyophilized 1H-purine-6-methanol vial to room temperature in a desiccator to prevent ambient moisture condensation.

  • Solubilization: Dissolve the powder in molecular biology grade, anhydrous DMSO to achieve a 10 mM concentration. Vortex for 60 seconds until the solution is completely clear.

  • Inert Gas Purging: Using a gentle stream of Argon or Nitrogen gas, purge the headspace of the master tube for 30 seconds to displace ambient oxygen.

  • Aliquoting: Immediately dispense the solution into single-use, amber glass vials (e.g., 50 µL per vial) to prevent UV-induced degradation and eliminate freeze-thaw cycles.

  • Storage: Store all aliquots strictly at -80°C.

Protocol 2: Self-Validating UV-Vis Integrity Check Objective: Verify compound integrity and aromaticity prior to in vitro introduction.

  • Blank Preparation: Prepare a blank quartz cuvette containing 0.1% DMSO in your target aqueous buffer (pH 7.4).

  • Sample Preparation: Dilute a freshly thawed 6-HMP aliquot to 50 µM in the same buffer.

  • Measurement: Scan the sample from 220 nm to 320 nm using a UV-Vis spectrophotometer.

  • Validation Criteria: Confirm the presence of a sharp absorption maximum (λmax) at exactly 263 nm[3]. If the peak is broadened or shifted below 255 nm, discard the aliquot as it indicates tautomeric instability or oxidation.

Part 4: Visualizations of Workflows and Mechanisms

Workflow Start Lyophilized 1H-Purine-6-Methanol Solubilize Reconstitute in 100% Anhydrous DMSO (10 mM Stock) Start->Solubilize Purge Purge Headspace with Argon (Displace O2) Solubilize->Purge Aliquot Aliquot into Amber Vials (Single-use volumes) Purge->Aliquot Store Store at -80°C (Stable > 12 Months) Aliquot->Store Dilute Stepwise Aqueous Dilution (Prior to in vitro assay) Store->Dilute

Workflow for the preparation and long-term stabilization of 1H-purine-6-methanol stocks.

Pathway Active 6-Hydroxymethylpurine (9-H Tautomer) (Active ADA Inhibitor) Oxidation Air Oxidation (O2) (Aqueous environment) Active->Oxidation Oxygen Exposure Tautomer Tautomeric Shift (pH Fluctuations) Active->Tautomer Aqueous Buffer Degraded Purine-6-Carboxaldehyde / Acid (Inactive Byproduct) Oxidation->Degraded C6-OH -> C=O InactiveTautomer 1-H / 3-H Tautomers (Reduced Binding Affinity) Tautomer->InactiveTautomer Shift from 9-H

Degradation pathways of 6-hydroxymethylpurine impacting in vitro ADA inhibition.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 578241, 6,7-Dihydro-1H-purine-6-methanol." PubChem,[Link]

  • "Regioselective C6–H Hydroxyalkylation of Purines and Purine Nucleosides via α-C–H Functionalization of Alcohols at Room Temperature." Organic Letters, ACS Publications,[Link]

  • "Levels of adenosine deaminase, AMP deaminase, and adenylate kinase in cultured human lymphoblast lines: Exquisite sensitivity of AMP deaminase to adenosine deaminase inhibitors." ResearchGate,[Link]

Sources

Optimization

best solvents for dissolving 1h-purine-6-methanol powder

Technical Support Center: 1H-Purine-6-Methanol Solubilization & Assay Preparation Guide Welcome to the Technical Support Center for 1H-purine-6-methanol (also known as 6-hydroxymethylpurine). As a potent inhibitor of ade...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1H-Purine-6-Methanol Solubilization & Assay Preparation Guide

Welcome to the Technical Support Center for 1H-purine-6-methanol (also known as 6-hydroxymethylpurine). As a potent inhibitor of adenosine deaminase (ADA) and a compound exhibiting notable cytostatic activity, maintaining the structural and chemical integrity of this purine analog during in vitro and in vivo assays is critical.

This guide provides field-proven troubleshooting steps, thermodynamic rationales for solvent selection, and standardized protocols designed for researchers and drug development professionals.

Part 1: Troubleshooting & FAQs (The "Why" and "How")

Q1: What is the optimal primary solvent for dissolving 1H-purine-6-methanol powder, and why? A: The gold standard primary solvent for 1H-purine-6-methanol is anhydrous Dimethyl Sulfoxide (DMSO) . The Causality: Purine analogs possess a highly planar, aromatic heterocyclic structure that promotes strong intermolecular π-π stacking and extensive hydrogen bonding in the solid state. This results in a high crystal lattice energy. DMSO is a strongly polar, aprotic solvent with a high dielectric constant and excellent hydrogen-bond acceptor properties. It effectively disrupts the intermolecular hydrogen bonds of the purine ring, providing the necessary solvation energy to overcome the lattice energy. Spectroscopic validations, such as 1H NMR characterizations, routinely utilize DMSO-d6 precisely because it guarantees complete solubilization without degrading the compound [1].

Q2: I attempted to dissolve the powder directly in PBS (pH 7.4), but it remained a cloudy suspension. How can I fix this? A: 1H-purine-6-methanol is only sparingly soluble in aqueous solutions. The Causality: Water lacks the ability to efficiently disrupt the hydrophobic π-stacking of the purine rings at room temperature, leading to incomplete dissolution and suspension. The Fix: Never dissolve the dry powder directly into aqueous buffers for high-concentration stocks. Instead, utilize a "Stock-and-Dilute" self-validating system:

  • Reconstitute the powder in 100% anhydrous DMSO to create a concentrated master stock (e.g., 10 mM to 50 mM).

  • Perform a secondary dilution into your aqueous buffer (PBS or cell culture media) immediately prior to the experiment. Ensure the final DMSO concentration remains below 0.1% (v/v) to prevent solvent-induced cytotoxicity in cell-based assays [2].

Q3: Can I use Methanol or Ethanol as an alternative to DMSO? A: It is highly discouraged. 1H-purine-6-methanol is documented as only sparingly soluble in methanol and chloroform [3]. The Causality: While alcohols are polar and protic, their hydrogen-bond donating capability competes poorly against the strong intermolecular self-association of the purine molecules. Using methanol will result in unpredictable stock concentrations, compromising the reproducibility of your dose-response curves.

Q4: I noticed precipitation in my DMSO stock after taking it out of the freezer. Is the compound ruined? A: Not necessarily. DMSO has a relatively high freezing point (18.5°C), meaning the solvent itself crystallizes in the refrigerator or freezer, which can force the solute out of solution. The Fix: Allow the vial to equilibrate to room temperature (20-25°C) naturally. Once thawed, gently vortex and sonicate the vial in a water bath for 2-3 minutes. Visually inspect the solution against a light source to ensure no micro-crystals remain. To prevent degradation from repeated freeze-thaw cycles, always aliquot your master stock.

Part 2: Quantitative Data Presentation

Table 1: Solvent Compatibility & Solubilization Profile for 1H-Purine-6-Methanol

SolventSolubility ProfileMax Recommended StockMechanistic RationaleRecommendation
Anhydrous DMSO Highly Soluble≥ 50 mMDisrupts π-π stacking & H-bonds via strong aprotic polarity.Optimal (Primary Stock)
Dimethylformamide (DMF) Soluble~ 25 mMSimilar aprotic disruption, but harder to remove in downstream vacuum steps.Acceptable Alternative
Methanol / Ethanol Sparingly Soluble< 1 mMProtic nature fails to overcome purine crystal lattice energy.Not Recommended
Aqueous Buffers (PBS/Water) Poorly SolubleN/A (Direct)Insufficient solvation energy for hydrophobic purine face.Use only for final dilutions (<0.1% DMSO)

Part 3: Standardized Experimental Protocol

Protocol: Preparation of a 10 mM Master Stock and Cell-Assay Working Solution Self-Validating Principle: Weighing and dissolution must be performed under inert conditions (e.g., nitrogen-purged desiccator) if the ambient humidity is high. DMSO is highly hygroscopic; water absorption into the DMSO will drastically reduce the solubility of the purine analog and invalidate the stock concentration.

Materials Needed:

  • 1H-purine-6-methanol powder (MW: 150.14 g/mol )

  • Anhydrous DMSO (≥99.9% purity, sealed under argon)

  • Precision analytical balance (0.01 mg readability)

  • Amber glass vials (to prevent UV degradation)

  • Bath sonicator

Step-by-Step Methodology:

  • Calculate Solute Mass: To prepare 1 mL of a 10 mM stock, you need 1.50 mg of 1H-purine-6-methanol. (Formula: Mass (mg) = Volume (mL) × Concentration (mM) × Molecular Weight ( g/mol ) / 1000).

  • Weighing: Carefully weigh 1.50 mg of the powder into a sterile, static-free amber glass vial.

  • Primary Solubilization: Add exactly 1.0 mL of room-temperature anhydrous DMSO to the vial using a calibrated micropipette.

  • Agitation: Cap the vial tightly and vortex at medium speed for 30 seconds.

  • Sonication (Validation Step 1): Place the vial in a room-temperature water bath sonicator for 2-5 minutes. Causality: High-frequency acoustic cavitation provides localized thermal energy to break the remaining crystal lattice micro-structures without globally heating and degrading the molecule.

  • Visual Inspection (Validation Step 2): Hold the vial against a light source. The solution must be 100% transparent with no particulate matter (absence of the Tyndall effect).

  • Aliquoting & Storage: Divide the 1 mL master stock into ten 100 µL aliquots in amber microcentrifuge tubes. Store immediately at -80°C.

  • Secondary Dilution (Assay Day): Thaw one aliquot to room temperature. To achieve a 10 µM working concentration in a cell assay, dilute the 10 mM stock 1:1000 directly into pre-warmed (37°C) cell culture media while vortexing. This yields a final DMSO concentration of 0.1%, which is generally recognized as safe (GRAS) for most mammalian cell lines.

Part 4: Experimental Workflow Visualization

G A 1H-purine-6-methanol Powder (Dry) B Add Anhydrous DMSO (Vortex & Sonicate) A->B Dissolution C 10 mM Master Stock (Clear Solution) B->C Complete Solubilization D Aliquot into Amber Vials C->D Prevent Freeze-Thaw F Dilute in Aqueous Buffer (e.g., PBS/Media) C->F Assay Prep E Store at -80°C (Long-term) D->E Preservation G Working Solution (<0.1% DMSO) F->G Final Dilution

Caption: Workflow for the solubilization, storage, and dilution of 1H-purine-6-methanol.

References

  • Regioselective C6–H Hydroxyalkylation of Purines and Purine Nucleosides via α-C–H Functionalization of Alcohols at Room Temperature. Source: Organic Letters - ACS Publications. URL: [Link]

Sources

Reference Data & Comparative Studies

Comparative

A Tale of Two Purines: Unraveling the Functional Divergence of 6-Benzylaminopurine and 1H-Purine-6-Methanol in Plant Tissue Culture

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of plant tissue culture, the selection of appropriate plant growth regulators is paramount to achieving desired o...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of plant tissue culture, the selection of appropriate plant growth regulators is paramount to achieving desired outcomes, be it rapid clonal propagation, organogenesis, or somatic embryogenesis. Among the most pivotal of these are the cytokinins, a class of phytohormones that are master regulators of cell division and differentiation. The synthetic cytokinin, 6-benzylaminopurine (BAP), is a cornerstone of numerous tissue culture protocols, celebrated for its potent and reliable activity. This guide delves into a comparative analysis of BAP and a structurally related purine derivative, 1H-purine-6-methanol (also known as 6-hydroxymethylpurine). While both molecules share a common purine backbone, their biological activities in the context of plant cell culture are worlds apart. This exploration will illuminate the critical structure-activity relationships that define a potent cytokinin, providing researchers with a deeper understanding of the molecular underpinnings of plant growth regulation.

6-Benzylaminopurine (BAP): The Workhorse of Synthetic Cytokinins

6-Benzylaminopurine (BAP) is a first-generation synthetic cytokinin that has become one of the most widely used plant growth regulators in tissue culture.[1] Its primary role is to stimulate cell division, or cytokinesis, leading to the proliferation of shoots from explants.[2][3] This activity, in concert with auxins, is fundamental to inducing organogenesis and micropropagation across a vast array of plant species.[4]

Mechanism of Action: A Key to the Cellular Kingdom

The action of BAP, like other cytokinins, is mediated through a sophisticated two-component signaling pathway. This pathway begins with the binding of BAP to specific histidine kinase receptors located in the endoplasmic reticulum membrane.[5] This binding event triggers a cascade of phosphorylation events, ultimately leading to the activation of type-B response regulators (RRs) in the nucleus. These activated RRs are transcription factors that modulate the expression of a multitude of genes, including those that drive the cell cycle and promote shoot development.[5]

Cytokinin Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Histidine Kinase Receptor (e.g., AHK4) Receptor->Receptor Autophosphorylation HPt Histidine Phosphotransfer Protein (AHP) Receptor->HPt Phosphotransfer TypeB_RR Type-B Response Regulator (ARR) HPt->TypeB_RR Phosphotransfer Genes Cytokinin Response Genes TypeB_RR->Genes Activation of Transcription TypeA_RR Type-A Response Regulator (ARR) TypeA_RR->TypeB_RR Negative Feedback Genes->TypeA_RR Expression BAP 6-Benzylaminopurine (BAP) BAP->Receptor Binding BAP_Shoot_Induction_Workflow start Start explant_prep Explant Preparation: Select young, healthy leaves. Surface sterilize (e.g., 70% ethanol, bleach solution). start->explant_prep explant_culture Inoculation: Cut leaves into small segments (explants). Place explants on MS medium supplemented with BAP (e.g., 1-2 mg/L) and a low concentration of auxin (e.g., 0.1-0.5 mg/L NAA). explant_prep->explant_culture incubation Incubation: Culture in a growth chamber under controlled light and temperature conditions (e.g., 16h photoperiod, 25°C). explant_culture->incubation shoot_dev Shoot Development: Observe for callus formation and subsequent shoot primordia development over several weeks. incubation->shoot_dev subculture Subculture: Transfer developing shoots to fresh medium for further elongation and multiplication. shoot_dev->subculture rooting Rooting: Excise individual shoots and transfer to a rooting medium (often with auxin and reduced or no cytokinin). subculture->rooting acclimatization Acclimatization: Transfer rooted plantlets to soil and gradually acclimate to ex vitro conditions. rooting->acclimatization end End acclimatization->end

Caption: A typical experimental workflow for shoot induction using BAP.

1H-Purine-6-Methanol: A Tale of Untapped Potential in Plant Science

In stark contrast to the well-established role of BAP in plant tissue culture, 1H-purine-6-methanol, or 6-hydroxymethylpurine, remains an obscure entity in this field. Scientific literature on this compound primarily focuses on its synthesis and its identification as a natural product from the fungus Collybia maculata, where it exhibits antiviral and antifungal properties. There is a conspicuous absence of studies reporting any significant cytokinin activity or its application in plant tissue culture.

The Decisive Role of Structure: Why BAP Thrives and 1H-Purine-6-Methanol is Dormant

The profound difference in the biological activity of BAP and 1H-purine-6-methanol in plant systems can be attributed to a fundamental principle in pharmacology and endocrinology: the structure-activity relationship. For a molecule to elicit a specific biological response, it must possess a precise three-dimensional structure that allows it to bind to its target receptor.

Cytokinin activity is intrinsically linked to the presence of a specific side chain at the N6 position of the adenine ring. [5][6]In BAP, the N6 position is occupied by a benzylamino group. This lipophilic side chain is crucial for the molecule's ability to fit into the binding pocket of cytokinin receptors, thereby initiating the signaling cascade. [7] Conversely, 1H-purine-6-methanol features a hydroxymethyl group directly attached to the C6 carbon of the purine ring. This seemingly minor alteration fundamentally changes the molecule's chemical properties and spatial configuration. The substitution is not at the N6 position, and the hydroxyl group imparts a different polarity and size compared to the benzylamino group of BAP. This structural disparity prevents 1H-purine-6-methanol from effectively binding to and activating the cytokinin receptors, thus rendering it inactive as a plant growth regulator in the context of cell division and shoot proliferation.

Conclusion: A Lesson in Molecular Specificity

The comparison of 6-benzylaminopurine and 1H-purine-6-methanol serves as a compelling case study in the importance of molecular structure for biological function. While both are purine derivatives, only BAP possesses the requisite N6-substituted side chain that confers potent cytokinin activity, making it an indispensable tool in plant tissue culture. 1H-purine-6-methanol, with its C6-hydroxymethyl substitution, lacks this critical feature and, consequently, does not elicit a cytokinin response. For researchers in plant science and drug development, this comparison underscores the exquisite specificity of hormone-receptor interactions and highlights the power of chemical synthesis to generate molecules with tailored biological activities. Understanding these fundamental principles of structure-activity relationships is crucial for the rational design of new and improved plant growth regulators and for deciphering the complex language of plant development.

References

  • Soriano-Garcia, M., & Parthasarathy, R. (1975). Structure-activity relationship of cytokinins: crystal structure and conformation of 6-furfurylaminopurine (kinetin). Biochemical and Biophysical Research Communications, 64(3), 1062–1068. [Link]

  • Zatloukal, M., Doležal, K., Holub, J., Lenobel, R., Popa, I., & Spíchal, L. (2011). N9-Substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives and their biological activity in selected cytokinin bioassays. Bioorganic & Medicinal Chemistry, 19(23), 7244–7251. [Link]

  • Leonard, N. J., Achmatowicz, S., Loeppky, R. N., Carraway, K. L., Grimm, W. A., Szweykowska, A., Hamzi, Q. H., & Skoog, F. (1966). Development of cytokinin activity by rearrangement of 1-substituted adenines to 6-substituted aminopurines: inactivation by N6, 1-cyclization. Proceedings of the National Academy of Sciences of the United States of America, 56(3), 709–716. [Link]

  • Taylor & Francis. (n.d.). 6-Benzylaminopurine – Knowledge and References. Retrieved from [Link]

  • Hocek, M., & Dvořáková, H. (2000). Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. Journal of Medicinal Chemistry, 43(9), 1835–1843. [Link]

  • Letham, D. S. (1966). Phytokinin activity in some new 6-substituted purines. Philosophical Transactions of the Royal Society of London. Series B, Biological Sciences, 251(771), 199–207. [Link]

  • Hossain, M. A., & Islam, M. T. (2014). Use of BAP in tissue culture of medicinal plants - a review. CABI Digital Library. [Link]

  • Okamoto, T., Shudo, K., Takahashi, S., Isogai, Y., & Koyama, T. (1983). STRUCTURAL AND BIOLOGICAL LINKS BETWEEN UREA AND PURINE CYTOKININS. Synthesis and Structure-Activity Relationships. [Link]

  • Kieber, J. J., & Schaller, G. E. (2014). Cytokinins. The Arabidopsis Book, 12, e0168. [Link]

  • Wikipedia. (2023, December 14). 6-Benzylaminopurine. In Wikipedia. [Link]

  • Spíchal, L., Rak, V., Riefler, M., Mader, P., Holub, J., Strnad, M., & Schmülling, T. (2009). The purine derivative PI-55 blocks cytokinin action via receptor inhibition. The FEBS journal, 276(3), 785–795. [Link]

  • Iwamura, H., Murakami, S., Koshimizu, K., & Fujisawa, S. (1982). Quantitative structure-activity relationships in cytokinin agonistic and antagonistic pyrido[2,3-d]pyrimidine derivatives: insights into receptor topology. Journal of medicinal chemistry, 25(5), 577–583. [Link]

  • American Chemical Society. (2016, April 18). 6-Benzyladenine. Molecule of the Week. [Link]

  • Re-Young, S., & Einset, J. W. (1985). Substituted nitroguanidines provide cytokinin activity during in vitro cultivation of plant tissues. Plant physiology, 79(1), 93–97. [Link]

  • Grzegorczyk-Karolak, I., & Wysokińska, H. (2020). The Stimulatory Effect of Purine-Type Cytokinins on Proliferation and Polyphenolic Compound Accumulation in Shoot Culture of Salvia viridis. Molecules (Basel, Switzerland), 25(3), 543. [Link]

  • Nisler, J., Kopečný, D., Trdá, L., & Spíchal, L. (2016). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. International journal of molecular sciences, 17(10), 1640. [Link]

  • Shah, S. T., Zamir, R., & Ali, N. (2024). Delineation of the impacts of varying 6-benzylaminopurine concentrations on physiological, biochemical and genetic traits of different olive cultivars under in vitro conditions. AoB PLANTS, 16(4), plae029. [Link]

  • Aremu, A. O., Bairu, M. W., Finnie, J. F., & Van Staden, J. (2012). New cytokinin-like compounds as a tool to improve rooting and establishment of micropropagated plantlets. ResearchGate. [Link]

  • Helgeson, J. P. (1968). The cytokinins. Synthetic and naturally occurring N6-substituted adenine derivatives profoundly affect plant growth. Science (New York, N.Y.), 161(3845), 974–981. [Link]

  • Holý, A., Zídek, Z., & Votruba, I. (2011). N6-Substituted adenosines. Cytokinin and antitumor activities. Collection of Czechoslovak Chemical Communications, 76(11), 1361-1378. [Link]

  • Piotrowska, A., Czerpak, R., & Kamińska, E. (2009). Comparison of stimulatory effect of cytokinins adenine and urea derivatives on the level of some components in Wolffia arrhiza (L.) Wimm. (Lemnaceae). Acta Societatis Botanicorum Poloniae, 78(3). [Link]

  • Spíchal, L. (2018). Cytokinin types. Cytokinins are N⁶-derivatives of adenine either with isoprenoid or aromatic side chains. ResearchGate. [Link]

  • ResearchGate. (2013, November 12). What is the minimum methanol concentration that can be used as control for tissue culture? [Question and answer]. ResearchGate. [Link]

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  • Mycorrhizal Applications. (2019, September 12). Introducing a new 6-BA Plant Growth Regulator for the Horticulture Industry: CytoFlor. Mycorrhizal Applications. [Link]

  • Parker, W. B., & Sorscher, D. H. (1996). Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells. Cancer research, 56(10), 2355–2360. [Link]

  • John Innes Centre. (2022, November 11). How new plant cell walls change their mechanical properties after cell division. John Innes Centre. [Link]

  • Drexel Chemical Company. (n.d.). MEP® 6X. Drexel Chemical Company. Retrieved from [Link]

  • Talbot, M. J., & White, R. G. (2013). Methanol fixation of plant tissue for Scanning Electron Microscopy improves preservation of tissue morphology and dimensions. Plant methods, 9(1), 36. [Link]

  • Lehmann, U., & Wagner, M. (2009). Protein and Metabolite Analysis Reveals Permanent Induction of Stress Defense and Cell Regeneration Processes in a Tobacco Cell Suspension Culture. International Journal of Molecular Sciences, 10(7), 3071–3103. [Link]

  • Sakamoto, S., et al. (2025). Effects of feruloyl-CoA 6′-hydroxylase 1 overexpression on lignin and cell wall characteristics in transgenic hybrid aspen. Frontiers in Plant Science, 16. [Link]

  • Jamous, R. M., & Abu-Qaoud, H. (2023). Optimization of In Vitro Regeneration Protocol of Tomato cv. MT1 for Genetic Transformation. Plants, 12(14), 2661. [Link]

  • Plant Physiology: Lecture 16: Cytokinins–Regulators of Cell Division. (2025, December 5). [Video]. YouTube. [Link]

  • Taha, A., & Al-Ani, N. (2023). Optimization of Tissue Culture Medium for Little-leaf Mockorange (Philadelphus microphyllus A. Gray) by Adjusting Cytokinin and Selected Mineral Components in. HortScience, 58(12), 1533-1540. [Link]

Sources

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